molecular formula C13H14BrN3 B1396321 (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 1255936-24-3

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

货号: B1396321
CAS 编号: 1255936-24-3
分子量: 292.17 g/mol
InChI 键: JZZIKMCTVRNYTF-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a useful research compound. Its molecular formula is C13H14BrN3 and its molecular weight is 292.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZIKMCTVRNYTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide to (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: Synthesis, Properties, and Applications in NS5A Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a highly specialized, chiral heterocyclic building block. In modern medicinal chemistry, it is most prominently utilized in its N-Boc protected form—(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This compound serves as the critical monomeric precursor in the convergent synthesis of dimeric Hepatitis C Virus (HCV) NS5A inhibitors, most notably the direct-acting antiviral [1].

This whitepaper details the structural properties, mechanistic utility, and self-validating synthetic protocols required to handle and utilize this intermediate effectively in drug development workflows.

Chemical Structure & Physicochemical Properties

The molecule features three distinct domains, each serving a precise function in both its synthetic utility and ultimate pharmacological profile.

PropertyFree BaseN-Boc Protected Derivative
IUPAC Name (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS Number N/A (Typically generated in situ)1007882-04-3[2]
Molecular Formula C13H14BrN3C18H22BrN3O2[3]
Molecular Weight 292.18 g/mol 392.29 g/mol [3]
Physical State SolidPale yellow to white powder[4]
Isotopic Signature (MS) m/z 292.1 / 294.1 (~1:1 ratio)m/z 392.1 / 394.1 (~1:1 ratio)

Mechanistic Role in Drug Synthesis (Causality & Logic)

The architecture of this intermediate is not accidental; it is a rationally designed synthon:

  • The Bromophenyl Moiety (The Coupling Handle): The para-bromo substitution acts as an electrophilic handle for Palladium-catalyzed cross-coupling. By reacting this monomer with a diboron reagent, it forms the biphenyl core that establishes the symmetric backbone of NS5A inhibitors[5].

  • The Imidazole Core (The Binding Anchor): The 1H-imidazole ring engages in essential hydrogen-bonding interactions with the amino acid residues within Domain 1 of the HCV NS5A protein, altering its structure and inhibiting virion formation[1].

  • The (S)-Pyrrolidine Ring (The Chiral Director): The stereocenter at the C2 position is strictly required for antiviral activity. It acts as a chiral template that dictates the spatial trajectory of the terminal capping groups (e.g., Moc-L-valine), ensuring they fit precisely into the viral target[5].

Experimental Workflows & Protocols

G A 2,4'-Dibromoacetophenone + Boc-L-Proline B Alpha-Acyloxy Ketone Intermediate A->B DIPEA, CH3CN (Esterification) C (S)-tert-Butyl 2-(5-(4-bromophenyl)- 1H-imidazol-2-yl)pyrrolidine-1-carboxylate B->C NH4OAc, Toluene, 110°C (Cyclization) D Suzuki-Miyaura Homocoupling (Pd(dppf)Cl2, B2pin2) C->D E Boc-Protected Biphenyl Core D->E F Acidic Deprotection (HCl or TFA) E->F G Free Base Biphenyl Intermediate F->G H Amide Coupling (+ Moc-L-Valine) G->H I Daclatasvir (HCV NS5A Inhibitor) H->I

Figure 1: Synthetic workflow of Daclatasvir utilizing the bromophenyl-imidazole intermediate.

Protocol A: Synthesis of the Imidazole Core (Debus-Radziszewski Cyclization)

Objective: Construct the imidazole heterocycle from an α -halo ketone and a protected amino acid. Causality: Ammonium acetate ( NH4​OAc ) is used in large excess because it acts as both the nitrogen source and a weak acid catalyst. High temperatures (>150°C in flow or reflux in batch) are essential to drive off water and ensure complete aromatization[6].

  • Esterification: Dissolve 1.0 eq of 2,4'-dibromoacetophenone and 1.05 eq of Boc-L-proline in anhydrous acetonitrile. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. (Expert Insight: DIPEA is chosen over Triethylamine because its steric bulk prevents unwanted nucleophilic attack during the substitution). Stir at room temperature for 2 hours.

  • Solvent Exchange: Remove the acetonitrile under reduced pressure and redissolve the crude α -acyloxy ketone intermediate in toluene.

  • Cyclization: Add 10.0 eq of NH4​OAc . Reflux the mixture (approx. 110°C) for 12-16 hours using a Dean-Stark apparatus. The continuous removal of water is critical to push the thermodynamic equilibrium toward the stable imidazole[1].

  • Isolation: Cool to room temperature, quench with saturated NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography to yield the Boc-protected intermediate (CAS: 1007882-04-3)[2].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Homocoupling

Objective: Dimerize the monomer to construct the biphenyl core of the API. Causality: The reaction must be rigorously degassed. Palladium(0) is highly sensitive to oxygen; any oxidation to Pd(II) will prematurely terminate the catalytic cycle.

  • Preparation: Charge a Schlenk flask with 2.0 eq of the Boc-protected bromophenyl imidazole, 1.0 eq of bis(pinacolato)diboron ( B2​pin2​ ), 3.0 eq of potassium acetate (KOAc), and 0.05 eq of Pd(dppf)Cl2​ .

  • Degassing: Apply vacuum and backfill with Argon (repeat 3x). Add degassed 1,4-dioxane.

  • Coupling: Heat the reaction mixture to 85°C for 18 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic bromine isotope doublet (m/z 392/394) disappears entirely, replaced by the mass of the homocoupled biphenyl product[5].

Analytical Validation (Self-Validating System)

To ensure trustworthiness and reproducibility across batches, the synthesized intermediate must be validated against the following analytical markers.

Analytical TechniqueTarget MarkerMechanistic Interpretation
LC-MS (ESI+) m/z 392.1 and 394.1 (~1:1 ratio)Confirms the presence of the single bromine atom (due to natural 79Br and 81Br isotopes).
1H NMR (DMSO- d6​ ) δ 11.92 (d, J = 17.9 Hz, 1H)Confirms the successful formation of the imidazole ring (N-H proton)[4].
1H NMR (DMSO- d6​ ) δ 7.49 - 7.72 (m, 4H)Confirms the para-substituted aromatic ring (AB quartet pattern)[4].
HPLC (UV 254 nm) Single sharp peak, RT shiftValidates purity (>98%) and successful conversion from the polar ester intermediate.

References

  • Wikipedia Contributors. "Daclatasvir." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Der Pharma Chemica. "An Improved Process for the Preparation of Daclatasvir Dihydrochloride." Der Pharma Chemica Journal. Available at: [Link]

  • ResearchGate. "A Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles – Towards the Continuous Production of Daclatasvir." Scientific Publications. Available at: [Link]

  • Pharmaffiliates. "(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Reference Standards." Chemical Database. Available at: [Link]

Sources

Physicochemical Profiling of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: Molecular Weight, Solubility Dynamics, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (often isolated as a dihydrochloride salt, CAS: 1373165-18-4) is a critical chiral building block in modern medicinal chemistry[1]. It serves as a foundational intermediate in the synthesis of Hepatitis C virus (HCV) NS5A replication complex inhibitors, most notably Daclatasvir and its analogs[2].

For process chemists and drug development professionals, mastering the physicochemical properties of this intermediate—specifically its exact molecular weight, isotopic distribution, and thermodynamic solubility—is non-negotiable. These parameters directly dictate the choice of solvent systems, the efficiency of downstream cross-coupling reactions, and the purification strategies required to achieve API-grade purity[3]. This whitepaper provides an in-depth technical analysis of these properties, grounded in validated experimental protocols.

Structural & Molecular Weight Profiling

Understanding the exact molecular weight and isotopic signature of this compound is essential for accurate reaction stoichiometry and mass spectrometry (LC-MS) monitoring during process scale-up.

Free Base vs. Dihydrochloride Salt

The compound exists in two primary forms, each with distinct physicochemical behaviors:

  • Free Base: Contains a secondary amine (pyrrolidine ring) and an amphoteric imidazole ring. It is highly lipophilic and prone to oxidation over long-term storage.

  • Dihydrochloride Salt: The protonation of both the pyrrolidine nitrogen and the imidazole nitrogen yields a stable, highly crystalline salt that is preferred for commercial transport and storage[1].

Quantitative Mass & Isotopic Distribution

Because the molecule contains a bromine atom, its mass spectrometry profile is highly characteristic. Bromine naturally occurs as two stable isotopes— 79 Br (50.69%) and 81 Br (49.31%).

  • Chemical Formula (Free Base): C₁₃H₁₄BrN₃

  • Average Molecular Weight: 292.18 g/mol

  • Monoisotopic Mass: 291.037 g/mol

  • LC-MS Signature: A distinct 1:1 doublet at m/z 292.04 [M+H]⁺ and m/z 294.04 [M+H]⁺. Causality Note: This 1:1 doublet acts as a built-in analytical tracer. During downstream Suzuki-Miyaura coupling, the disappearance of this doublet confirms the successful oxidative addition and elimination of the bromine atom[2].

  • Molecular Weight (Dihydrochloride Salt): C₁₃H₁₄BrN₃ · 2HCl = 365.10 g/mol .

Thermodynamic Solubility Profile

The solubility of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is heavily pH-dependent due to its ionizable basic centers (pyrrolidine pKa ~9.5; imidazole pKa ~6.5).

Quantitative Solubility Summary

The following table summarizes the solubility profile critical for selecting reaction solvents and extraction media.

Physicochemical PropertyFree Base (C₁₃H₁₄BrN₃)Dihydrochloride Salt (C₁₃H₁₆BrCl₂N₃)
Molecular Weight 292.18 g/mol 365.10 g/mol
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)Variable (Salt may lower buffer pH)
Aqueous Solubility (pH 2.0) > 10.0 mg/mL (Good)> 10.0 mg/mL (Good)
Organic Solubility Soluble in DMSO, DMF, DCM, EtOAcSoluble in DMSO, MeOH; Insoluble in DCM
LogP (Predicted) ~ 2.8 (Lipophilic)< 0 (Hydrophilic when ionized)
Process Application Active participant in cross-couplingStable storage; requires neutralization

Causality in Solvent Selection: The free base is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in halogenated solvents (Dichloromethane). However, the dihydrochloride salt is virtually insoluble in Dichloromethane. Therefore, to extract the compound into an organic phase during workup, the aqueous layer must be basified (pH > 10) using K₂CO₃ or NaOH to fully deprotonate the nitrogens, driving the free base into the organic layer[4].

Experimental Protocols: Self-Validating Solubility Determination

To accurately determine the intrinsic thermodynamic solubility ( S0​ ) of this intermediate, kinetic methods (like solvent-shift assays) are insufficient. The is the gold standard[5].

Below is a self-validating protocol designed to eliminate common false-positive errors caused by supersaturation or filter adsorption.

Step-by-Step Shake-Flask Methodology
  • Saturation: Add an excess amount of the solid compound (~10 mg) to 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4) in a glass vial. Causality: Excess solid must be visibly present to ensure the solution can reach thermodynamic saturation rather than a metastable kinetic state[6].

  • Thermodynamic Equilibration: Seal the vial and agitate at 300 RPM at a constant 25.0 ± 0.5 °C for 24 to 48 hours.

  • Phase Separation (Centrifugation over Filtration): Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: Do not use standard nylon or PTFE syringe filters. The highly lipophilic free base is prone to non-specific adsorption onto filter membranes, which artificially lowers the measured concentration[5]. Centrifugation cleanly separates the solid pellet without introducing artificial surface-area losses.

  • System Suitability & Validation Check (Critical): Measure the pH of the supernatant post-equilibration. Causality: If testing the dihydrochloride salt in a weak buffer, the dissolved HCl can drastically drop the solution pH, artificially increasing the apparent solubility. If the pH has shifted by >0.1 units, the data is invalid for that target pH, and a stronger buffer must be used[7].

  • Quantitation: Dilute the supernatant appropriately in the mobile phase and quantify via HPLC-UV at 254 nm against a pre-established calibration curve.

G N1 Solid Compound (Excess API) N2 Buffer Addition (pH 7.4 / pH 2.0) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) N2->N3 Ensure excess solid N4 Phase Separation (Centrifugation at 10,000g) N3->N4 Reach equilibrium N5 Post-Equilibration pH Validation N4->N5 Isolate supernatant N6 HPLC-UV Quantitation & S0 Calculation N5->N6 Confirm no pH drift

Thermodynamic solubility determination workflow via the self-validating shake-flask method.

Mechanistic Implications in API Synthesis

The primary utility of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is as an electrophile in to build the biphenyl core of Daclatasvir[2].

Solubility-Driven Reaction Design

Because the cross-coupling requires a palladium catalyst (e.g., Pd(dppf)Cl₂) and an inorganic base (e.g., K₂CO₃), the reaction must be run in a solvent system that solubilizes both the organic intermediate and the inorganic base[3].

  • Solvent Selection: A biphasic mixture of 1,4-Dioxane and Water (typically 4:1 v/v) is utilized. The free base intermediate is highly soluble in 1,4-Dioxane at 80 °C, while the water dissolves the K₂CO₃, facilitating the transmetalation step of the catalytic cycle[4].

  • Protection Strategy: To prevent the secondary amine of the pyrrolidine from poisoning the palladium catalyst or undergoing unwanted side reactions, it is typically protected with a Boc (tert-butyloxycarbonyl) group prior to the coupling step[8].

G N1 (S)-5-(4-bromophenyl)-2- (pyrrolidin-2-yl)-1H-imidazole N3 Biphasic Solvent System (1,4-Dioxane / H2O) N1->N3 N2 Boronic Acid Partner (e.g., Biphenyl extension) N2->N3 N4 Pd(dppf)Cl2 & K2CO3 (Catalyst & Base) N3->N4 N5 Suzuki-Miyaura Coupling (80°C, N2 Atmosphere) N4->N5 Homogeneous catalysis N6 Daclatasvir Intermediate (C-C Bond Formed) N5->N6 Cross-coupling

Solubility-driven Suzuki-Miyaura cross-coupling pathway for NS5A inhibitor core synthesis.

References

  • Bello et al., 2014. "Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir" Journal of Medicinal Chemistry. Available at:[Link][2]

  • Baka et al., 2008. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound" Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link][5]

  • Bard et al., 2008. "High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media" European Journal of Pharmaceutical Sciences. Available at:[Link][6]

  • Lucero-Borja et al., 2020. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling" European Journal of Pharmaceutical Sciences. Available at:[Link][9]

Sources

Technical Whitepaper: Safety Data Sheet (SDS), Handling Guidelines, and Synthetic Utility of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern antiviral drug discovery, the construction of complex, multi-ring architectures relies heavily on highly functionalized, chiral building blocks. (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a critical intermediate extensively utilized in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, most notably Daclatasvir and its structural analogs [1].

From a process chemistry perspective, this molecule is a dual-threat building block:

  • The Bromophenyl Moiety: Acts as a highly reactive electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to construct the extended biphenyl core required for NS5A dimerization blockade.

  • The Chiral Pyrrolidine Ring: Provides the essential (S)-stereocenter necessary for the precise spatial orientation of the final Active Pharmaceutical Ingredient (API) within the viral protein target [2].

Because the free base is prone to atmospheric oxidation and is difficult to handle as a viscous oil or amorphous solid, it is predominantly supplied and utilized as the dihydrochloride salt (CAS: 1373165-18-4) [1].

Comprehensive Safety Data Sheet (SDS) & Hazard Profiling

Understanding the physicochemical properties and hazard profile of this intermediate is critical for safe laboratory handling and scale-up. The hazards are not arbitrary; they are a direct consequence of the molecule's structural features.

The secondary amine of the pyrrolidine ring and the basic nitrogens of the imidazole ring cause local pH alterations upon contact with mucosal surfaces, driving its classification as a severe irritant. Furthermore, the lipophilic bromophenyl group enhances dermal penetration compared to unsubstituted imidazoles [1].

Table 1: Physicochemical and Safety Parameters
ParameterSpecification / DataCausality & Process Implication
Chemical Formula C13​H16​BrCl2​N3​ (Dihydrochloride)The 2HCl salt ensures the protonation of both the pyrrolidine and imidazole nitrogens, maximizing shelf-life.
Molecular Weight 379.10 g/mol (Salt) / 306.18 g/mol (Free Base)Mass calculations for stoichiometry must account for the two equivalents of HCl.
CAS Registry Number 1373165-18-4Specific to the dihydrochloride salt.
Signal Word Warning Indicates moderate acute toxicity and irritation potential.
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationDriven by the basicity of the nitrogen atoms and the lipophilicity of the bromophenyl moiety, which disrupts lipid bilayers.
Precautionary Codes P280: Wear protective gear.P305+P351+P338: Eye contact protocol.Immediate water irrigation is required to dilute the localized pH spike caused by the amine groups.

Advanced Handling & Storage Guidelines

As a Senior Application Scientist, I frequently observe reaction failures stemming from improper storage of this specific intermediate. Do not treat this simply as a stable organic salt.

  • Hygroscopicity & Deliquescence: The dihydrochloride salt is highly hygroscopic. If left exposed to ambient humidity, it will absorb moisture, leading to deliquescence. Causality: Water absorption not only degrades the physical flowability of the powder but also introduces unknown mass variations. Weighing a "wet" batch will result in sub-stoichiometric addition of the intermediate, directly depressing the yield of downstream catalytic couplings.

  • Storage Conditions: Store strictly at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

  • Handling Protocol: Allow the sealed container to equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes immediate atmospheric condensation on the API, introducing water that can poison sensitive organometallic catalysts used in subsequent steps.

Mechanistic Role in Drug Discovery

The primary utility of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is serving as the electrophile in the construction of symmetric or asymmetric NS5A inhibitors. The workflow below illustrates how this intermediate is transformed into a functional API core.

SynthWorkflow A (S)-5-(4-Bromophenyl)-2- (pyrrolidin-2-yl)-1H-imidazole D Suzuki-Miyaura Cross-Coupling A->D B Aryl Boronic Acid (Partner) B->D C Pd(dppf)Cl2 / K2CO3 (Catalyst/Base) C->D E HCV NS5A Inhibitor Core (e.g., Daclatasvir) D->E

Figure 1: Synthetic workflow for Suzuki-Miyaura cross-coupling utilizing the bromophenyl intermediate.

Once synthesized, the resulting NS5A inhibitor functions by binding to Domain I of the HCV NS5A protein, preventing viral replication and assembly.

MOA NS5A HCV NS5A Protein (Domain I) Complex Inhibitor-NS5A Complex NS5A->Complex RNA Viral RNA Replication NS5A->RNA Promotes Assembly Virion Assembly NS5A->Assembly Promotes Inhibitor NS5A Inhibitor (Synthesized from Intermediate) Inhibitor->NS5A Binds Dimer Interface Inhibitor->Complex Complex->RNA Blocks Complex->Assembly Blocks

Figure 2: Mechanism of action for HCV NS5A inhibitors derived from the chiral imidazole intermediate.

Experimental Workflow: Self-Validating Suzuki-Miyaura Coupling

When utilizing the dihydrochloride salt in a palladium-catalyzed Suzuki-Miyaura cross-coupling, standard protocols will fail if the stoichiometry of the base is not adjusted. The base must first neutralize the two equivalents of HCl before it can participate in the transmetalation step of the catalytic cycle [2].

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometric Adjustment

  • Weigh 1.0 equivalent of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride (379.10 g/mol ) and 1.1 equivalents of the corresponding aryl boronic acid.

  • Causality Check: Add 4.0 equivalents of Potassium Carbonate ( K2​CO3​ ). Why? Two equivalents are consumed immediately to free-base the dihydrochloride salt, leaving two equivalents to drive the palladium transmetalation cycle. Using standard 2.0 equivalents of base will stall the reaction at 0% conversion.

Step 2: Degassing and Catalyst Addition

  • Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and Water.

  • Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species to an inactive Pd(II) peroxo complex.

  • Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl2​ . Heat the mixture to 85°C.

Step 3: In-Process Control (IPC) & Self-Validation

  • The Self-Validating Loop: Withdraw a 10 µL aliquot after 2 hours, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The protocol is successful if the starting material mass ( m/z 306 for the free base) is depleted by >95%. If m/z 306 persists, immediately verify the pH of the aqueous layer. A pH < 8 indicates insufficient base was added to overcome the dihydrochloride salt buffering, stalling the cycle. Add 1.0 additional equivalent of K2​CO3​ to rescue the reaction.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The product, now a highly lipophilic free base, will partition entirely into the organic layer.

  • Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Table 2: Reaction Optimization Parameters for Cross-Coupling
ParameterSub-Optimal ChoiceOptimal ChoiceCausality for Optimization
Solvent System THF / Water1,4-Dioxane / Water (4:1) Dioxane allows for higher reflux temperatures (85°C+), which is required to overcome the steric hindrance of the ortho-substituted imidazole ring.
Base NaHCO3​ K2​CO3​ (4.0 eq) NaHCO3​ is too weak to efficiently neutralize the dihydrochloride salt and drive transmetalation simultaneously.
Catalyst Pd(PPh3​)4​ Pd(dppf)Cl2​ The bidentate dppf ligand prevents catalyst deactivation and suppresses protodeboronation of the boronic acid partner.

References

  • ResearchGate. "A Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles – Towards the Continuous Production of Daclatasvir". Scientific Publications. Available at: [Link]

Pharmacokinetic Profiling of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical core (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole serves as a foundational pharmacophore and synthetic intermediate for a revolutionary class of direct-acting antivirals (DAAs), most notably the Hepatitis C Virus (HCV) NS5A replication complex inhibitors[1]. While the intrinsic target affinity of this scaffold is exceptional, its raw pharmacokinetic (PK) profile presents significant challenges, including poor membrane permeability and high efflux liability. This whitepaper provides an in-depth analysis of the structure-property relationships (SPR) that govern the absorption, distribution, metabolism, and excretion (ADME) of these analogs, detailing how chemical optimization translates into clinical efficacy.

Structural Determinants of Pharmacokinetics (SAR & SPR)

The pharmacokinetic behavior of this scaffold is dictated by three distinct structural domains, each requiring precise chemical tuning to achieve oral bioavailability and target tissue penetration.

The (S)-Pyrrolidine Ring: Stereochemistry and Basicity

The pyrrolidine ring is a highly versatile scaffold in drug discovery, offering rigid three-dimensional coverage that is critical for target binding[2]. The (S)-stereocenter is strictly conserved across clinical analogs (such as daclatasvir and ledipasvir) because it dictates the spatial trajectory of the molecule into the Domain 1 binding pocket of the NS5A dimer[3].

From a PK perspective, the naked secondary amine of the pyrrolidine ring is highly basic (pKa ~8.5). At physiological pH, it is protonated, rendering the monomeric intermediate highly water-soluble but virtually impermeable to lipid bilayers. Furthermore, this cationic state acts as a prime recognition motif for intestinal P-glycoprotein (P-gp) efflux transporters, resulting in an oral bioavailability of <10% in early preclinical models[1]. Capping this nitrogen with carbamate-protected amino acids (e.g., methoxycarbonyl-L-valine) neutralizes the basicity, drastically reducing P-gp recognition and boosting absolute bioavailability.

The 1H-Imidazole Core: Hydrogen Bonding and Protein Affinity

The imidazole ring acts as a crucial hydrogen bond donor/acceptor pair. While essential for target engagement, its amphoteric nature and aromaticity drive high plasma protein binding. Optimized dimeric analogs exhibit >99% protein binding[4]. While high protein binding typically restricts the free fraction of a drug, in this class, it is offset by the compound's massive volume of distribution and specific partitioning into hepatic tissue.

The Bromophenyl Anchor: Lipophilicity and Dimerization

The 4-bromophenyl group provides a lipophilic anchor that drives hepatic clearance over renal clearance. Synthetically, the bromine atom serves as the critical handle for Suzuki-Miyaura cross-coupling, allowing the monomer to be dimerized into biphenyl systems (as seen in daclatasvir) or coupled to fluorene/benzimidazole systems (as seen in ledipasvir)[1][3]. This dimerization exponentially increases lipophilicity, shifting the primary route of excretion to the biliary/fecal pathway.

Comprehensive ADME Profile of Optimized Analogs

Through the capping of the pyrrolidine nitrogen and dimerization of the bromophenyl core, the ADME profile of these analogs shifts from a poorly absorbed, rapidly cleared molecule to a highly bioavailable, once-daily therapeutic.

  • Absorption: Optimized analogs are readily absorbed following oral administration, reaching peak plasma concentrations ( Cmax​ ) between 1 and 2 hours. The absolute bioavailability reaches approximately 67%[4].

  • Distribution: These compounds exhibit a large volume of distribution ( Vd​≈47 L), indicating extensive tissue penetration[4]. Crucially, the liver-to-plasma ratio is highly favorable, ensuring that drug concentrations in the liver (the site of HCV replication) remain well above the EC50​ for the entire dosing interval[1].

  • Metabolism: Biotransformation is predominantly hepatic, driven by the cytochrome P450 enzyme CYP3A4. The rigid pyrrolidine-imidazole core is highly resistant to oxidative cleavage; metabolism primarily occurs at the peripheral capping groups.

  • Excretion: Due to their high molecular weight and lipophilicity, these analogs are primarily eliminated via biliary excretion. Up to 53% of the administered dose is excreted in the feces as unchanged, intact drug, with renal clearance playing a negligible role[4].

Quantitative Pharmacokinetic Data

The following table summarizes the causal relationship between structural evolution and PK parameters, comparing the early uncapped monomeric intermediate to the optimized clinical dimer.

Pharmacokinetic ParameterUncapped Monomer / Early DimerOptimized Clinical Analog (e.g., Daclatasvir)Causality / Structural Driver
Oral Bioavailability (F%) < 10%67%N-capping of pyrrolidine masks basicity, evading P-gp efflux.
Volume of Distribution ( Vd​ ) Low / Restricted~47 LIncreased lipophilicity drives extensive tissue partitioning.
Plasma Protein Binding Moderate (~80%)> 99%Extended aromaticity (biphenyl-imidazole) binds heavily to albumin.
Primary Clearance Route Mixed Renal/HepaticHepatic (CYP3A4) / BiliaryHigh molecular weight (>700 Da) forces biliary excretion.
Elimination Half-life ( t1/2​ ) < 4 hours12 - 15 hoursSteric shielding of the core prevents rapid oxidative metabolism.

Systemic ADME Pathway

ADME_Pathway Oral Oral Administration (Capped Pyrrolidine) Gut Intestinal Absorption (Evades P-gp Efflux) Oral->Gut Permeability Blood Systemic Circulation (>99% Protein Bound) Gut->Blood F = 67% Liver Hepatic Distribution (Target Organ Accumulation) Blood->Liver Vd = 47L CYP CYP3A4 Metabolism (Oxidative Biotransformation) Liver->CYP Phase I Excretion Biliary/Fecal Excretion (53% Unchanged Drug) Liver->Excretion Direct Biliary CYP->Excretion Metabolites

Figure 1: Systemic ADME pathway of optimized pyrrolidine-imidazole analogs.

Experimental Methodologies for PK Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the PK properties of pyrrolidine-imidazole analogs.

Protocol: Caco-2 Bidirectional Permeability Assay (Efflux Liability)

Causality: Because the pyrrolidine nitrogen is prone to P-gp efflux, bidirectional Caco-2 screening is mandatory to assess intestinal permeability and transporter liability.

  • Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate Transwell inserts at 6×104 cells/cm². Culture for 21 days. Validation: Use Lucifer Yellow to confirm tight junction integrity (monolayer rejection >99%).

  • Dosing: Prepare a 10 µM solution of the analog in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Validation: Run Digoxin concurrently as a known P-gp positive control.

  • Incubation & Sampling: Incubate at 37°C in 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ). Compute the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 confirms the analog is a P-gp substrate, indicating the need for further nitrogen capping.

Protocol: In Vivo Pharmacokinetic & Tissue Distribution Study (Rat Model)

Causality: Due to high protein binding and specific hepatic targeting, plasma PK alone is insufficient. Liver tissue harvesting is required to validate that the drug reaches the viral replication site.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight. Surgically cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation: Formulate the analog in 5% DMSO / 40% PEG400 / 55% Saline. Rationale: The extreme lipophilicity of the biphenyl-imidazole core causes precipitation in standard aqueous buffers; this co-solvent system ensures complete dissolution.

  • Dosing: Administer an Intravenous (IV) bolus (1 mg/kg) via the tail vein to Cohort 1, and an Oral (PO) dose (10 mg/kg) via oral gavage to Cohort 2.

  • Plasma Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4°C to isolate plasma.

  • Tissue Distribution: Euthanize a subset of animals at 4h and 24h to harvest the liver. Homogenize liver tissue in 3 volumes of cold PBS.

  • Analysis: Extract drug from plasma and liver homogenates via protein precipitation using cold acetonitrile. Quantify via LC-MS/MS to calculate absolute bioavailability ( F% ), Clearance ( CL ), and the Liver/Plasma concentration ratio.

Sources

Toxicological Profile of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in Preclinical Studies: A Predictive and Empirical Safety Assessment Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a highly functionalized, chiral heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably non-structural protein 5A (NS5A) inhibitors for the treatment of Hepatitis C Virus (HCV). Because this compound functions primarily as a synthetic intermediate rather than a final therapeutic entity, its preclinical toxicological profile is evaluated through the lens of impurity qualification and fragment-based predictive toxicology .

As a Senior Application Scientist, I approach the safety assessment of this compound by deconstructing its structural toxicophores. This whitepaper outlines the mechanistic liabilities of the molecule, details the predictive (Q)SAR frameworks required for regulatory compliance, and provides the self-validating empirical protocols necessary to clear this compound for use in late-stage drug development.

Structural Toxicophores and Mechanistic Liabilities

To understand the toxicological profile of this intermediate, we must analyze the causality behind its structural motifs. Each functional group presents specific biochemical liabilities that dictate our testing strategy:

  • The 4-Bromophenyl Moiety (Metabolic Activation Risk): Halogenated aromatics are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. This phase I metabolism can yield electrophilic arene oxides or quinone reactive intermediates. If not detoxified by endogenous glutathione (GSH), these electrophiles covalently bind to nucleophilic sites on DNA or proteins, triggering genotoxicity or idiosyncratic drug-induced liver injury (iDILI).

  • The Pyrrolidine Ring (Cardiotoxic Liability): The basic secondary amine in the pyrrolidine ring (pKa ~9–10) is protonated at physiological pH. Positively charged, lipophilic amines are classic pharmacophores that interact with aromatic residues (e.g., Tyr652, Phe656) within the inner cavity of the hERG (KCNH2) potassium channel. Inhibition of hERG delays ventricular repolarization, manifesting clinically as QT interval prolongation.

  • The 1H-Imidazole Core (CYP Inhibition): The unhindered nitrogen (N3) of the imidazole ring is a potent ligand for the heme iron of CYP enzymes (particularly CYP3A4). This coordination can lead to mechanism-based inhibition (MBI), creating severe pharmacokinetic drug-drug interaction (DDI) risks if the intermediate persists as an impurity in the final API.

Predictive Toxicology and ICH M7 Assessment Framework

Regulatory agencies require that all synthetic intermediates and degradation products be assessed for DNA-reactive potential under the ICH M7 guidelines [1]. The goal is to limit potential carcinogenic risk by ensuring mutagenic impurities are controlled to the Threshold of Toxicological Concern (TTC)[2].

Because the bromoarene motif triggers a structural alert in statistical predictive models, an empirical Bacterial Reverse Mutation Test (Ames Test) is mandatory to definitively classify the compound.

M7_Workflow Start Identify (S)-5-(4-Bromophenyl)- 2-(pyrrolidin-2-yl)-1H-imidazole QSAR In Silico (Q)SAR Analysis (Statistical & Expert Systems) Start->QSAR Alert Structural Alert Identified? (e.g., Bromoarene) QSAR->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Yes (Potential Risk) Class5 Class 5: Non-Mutagenic Control as Standard Impurity Alert->Class5 No Alert Class1 Class 1/2: Mutagenic Control to TTC Ames->Class1 Positive Ames->Class5 Negative

Caption: ICH M7 (Q)SAR and empirical testing workflow for mutagenic impurity qualification.

In Vitro Preclinical Safety Profiling

To empirically validate the in silico predictions, the compound is subjected to a battery of in vitro assays.

Genotoxicity (OECD 471)

The Ames test is deployed because in silico models cannot definitively rule out the mutagenic potential of novel halogenated arenes. The assay utilizes Salmonella typhimurium and E. coli strains to detect point mutations[3]. The inclusion of a rat liver S9 fraction is critical; without it, we cannot detect pro-mutagens that require hepatic conversion into reactive electrophiles.

Reactive Metabolite Trapping

To assess the bromoarene's potential to form hepatotoxic epoxides, the compound is incubated with human liver microsomes (HLMs) and excess glutathione (GSH).

Metabolism Parent Parent Compound (Bromoarene Motif) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Epoxide Reactive Arene Epoxide Intermediate CYP->Epoxide Toxicity Covalent Binding to Macromolecules (Toxicity) Epoxide->Toxicity Unquenched GSH Glutathione (GSH) Conjugation Epoxide->GSH Trapping Assay Excretion Stable GSH Adduct (Detoxification) GSH->Excretion

Caption: CYP450-mediated metabolic activation of bromoarenes and subsequent GSH trapping.

Quantitative Data Summary

The following tables synthesize the expected preclinical toxicological data for this intermediate based on its structural class.

Table 1: In Silico (Q)SAR Mutagenicity Predictions

Structural Motif(Q)SAR Model TypePredictionICH M7 Classification
4-Bromophenyl Statistical (Leadscope)Flagged (Alert)Requires Empirical Testing
Pyrrolidine Expert Rule (Derek Nexus)NegativeClass 5
1H-Imidazole Statistical / ExpertNegativeClass 5

Table 2: Preclinical In Vitro Toxicity Summary

Assay TypeTarget / MechanismResult / ValueInterpretation
Ames Test (OECD 471) Bacterial MutagenicityNegative (up to 5000 µ g/plate )Non-mutagenic (Class 5 Impurity)
hERG Patch Clamp KCNH2 Channel InhibitionIC₅₀ > 30 µMLow risk of QT prolongation
CYP Inhibition CYP3A4 Heme CoordinationIC₅₀ ~ 5–10 µMModerate mechanism-based inhibition risk
HepG2 Cytotoxicity Cell Viability (ATP depletion)CC₅₀ > 100 µMLow basal cytotoxicity

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that every negative result is a true negative rather than an assay failure.

Protocol 1: GLP-Compliant Bacterial Reverse Mutation Assay (OECD 471)

Causality & Rationale: This assay determines if the bromoarene or imidazole motifs induce frameshift or base-pair substitution mutations in bacterial DNA[3].

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight to ~10⁹ cells/mL.

  • Metabolic Activation Setup: Prepare a 10% (v/v) rat liver S9 mix supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Dosing & Plating: Combine 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and the test compound dissolved in DMSO (doses: 1.5, 5, 15, 50, 150, 500, 1500, 5000 µ g/plate ). Pour over minimal agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48–72 hours.

  • Self-Validation (Controls): The assay is only valid if concurrent positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) induce a ≥3-fold increase in revertant colonies, confirming the metabolic competence of the S9 fraction and the mutability of the tester strains.

  • Scoring: Count revertant colonies using an automated colony counter.

Protocol 2: In Vitro Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality & Rationale: Bromoarenes carry an inherent risk of forming reactive epoxides during phase I metabolism. GSH trapping provides an empirical, mass-spectrometry-driven method to quantify this risk.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Self-Validation (Controls): Include a positive control (Acetaminophen, which forms the reactive NAPQI metabolite) and a negative control (minus NADPH). Adduct formation must be strictly dependent on NADPH-driven CYP450 metabolism.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Perform a neutral loss scan of 129 Da (characteristic of the γ-glutamyl moiety) to detect and quantify stable GSH-adducts.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 . Source: Tox Lab. URL:[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . Source: National Institute of Biology (NIB). URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Scaffolds

The synthesis of complex biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmacologically active molecules. The specific scaffold, (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, presents a valuable building block, combining an imidazole ring, a chiral pyrrolidine, and a reactive aryl bromide handle. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2][3][4]

This guide provides a detailed examination of the critical parameters and a robust protocol for the successful Suzuki-Miyaura coupling of this specific, complex substrate. We will delve into the causality behind experimental choices, addressing the unique challenges posed by this molecule, including the presence of multiple Lewis basic nitrogen atoms and a stereocenter prone to racemization.

Understanding the Substrate: Key Challenges and Strategic Considerations

Executing a successful Suzuki-Miyaura coupling on (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole requires a nuanced approach. The substrate's structure presents several challenges that must be addressed through rational selection of reaction components.

  • Catalyst Inhibition by Lewis Basic Heterocycles: The imidazole and pyrrolidine moieties contain Lewis basic nitrogen atoms that can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, slowing or halting the catalytic cycle.[5] Therefore, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition and can effectively compete with the substrate's nitrogen atoms for coordination.[3][6][7]

  • Preservation of Stereochemical Integrity: The molecule contains a chiral center at the 2-position of the pyrrolidine ring. Harsh reaction conditions, particularly the use of strong bases or high temperatures, can risk epimerization or racemization.[8] The protocol must therefore employ conditions mild enough to preserve the enantiopurity of the starting material.

  • Coupling of Unprotected N-H Groups: Both the imidazole and pyrrolidine rings contain N-H protons. While N-protection strategies are sometimes employed, an efficient protocol that circumvents this extra step is highly desirable. Fortunately, studies have demonstrated successful Suzuki-Miyaura couplings on unprotected haloimidazoles, indicating that with the right choice of base and conditions, protection is not always necessary.[5][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[10][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0  Regenerates  Catalyst Product Ar¹-Ar² (Coupled Product) Transmetal->Product Reductive Elimination Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate BaseOH Base (e.g., K₃PO₄) + H₂O BaseOH->Boronate Boronate->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[11][12] This is often the rate-limiting step, and its efficiency is greatly enhanced by electron-rich ligands on the palladium center.

  • Transmetalation: The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[13] This complex then transfers its organic group (Ar²) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[14]

Optimized Protocol for the Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the coupling of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Add solids to a dry Schlenk flask: - (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole - Arylboronic Acid - Base (K₃PO₄) - Pd Precatalyst/Ligand B Evacuate and backfill flask with Argon or Nitrogen (3x) A->B C Add degassed solvents (e.g., Dioxane/Water) via syringe B->C D Heat reaction mixture to specified temperature (e.g., 80-100 °C) with vigorous stirring C->D E Monitor progress by TLC or LC-MS (typically 4-16 hours) D->E F Cool reaction to room temperature E->F G Quench with water and dilute with an organic solvent (e.g., Ethyl Acetate) F->G H Separate organic layer, wash with brine, dry over Na₂SO₄, and filter G->H I Concentrate in vacuo H->I J Purify crude product via flash column chromatography on silica gel I->J K Characterize pure product (NMR, MS, etc.) J->K

Sources

Application Note: NMR Spectroscopy Characterization of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a critical chiral intermediate in the synthesis of bis-phenylimidazole-based direct-acting antivirals, most notably the Hepatitis C Virus (HCV) NS5A replication complex inhibitor Daclatasvir[1]. The structural integrity of this intermediate—specifically the (S)-configuration of the pyrrolidine ring and the connectivity of the bromophenyl-imidazole axis—is paramount. The stereocenter dictates the spatial orientation of the valine-derived capping groups in the final Active Pharmaceutical Ingredient (API), which is an absolute requirement for potent antiviral activity[2].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the definitive structural elucidation and stereochemical confirmation of this molecule[3]. By integrating 1D and 2D NMR techniques, researchers can unambiguously assign all resonances, resolve tautomeric line broadening, and validate the chiral purity of the pyrrolidine ring.

Analytical Strategy: The "Why" Behind the Method

A robust NMR analysis goes beyond simply acquiring spectra; it requires an understanding of the molecule's physical chemistry to prevent misinterpretation.

  • Solvent Selection (DMSO-d6): The highly polar imidazole and pyrrolidine moieties exhibit poor solubility in chlorinated solvents like CDCl3. DMSO-d6 is mandated because it disrupts intermolecular hydrogen bonding, ensuring complete solvation. Furthermore, DMSO-d6 shifts the exchangeable imidazole NH proton downfield (~12.0 ppm) and slows its chemical exchange rate, allowing it to be observed distinctly from the aromatic protons.

  • Imidazole Tautomerism: The 1H-imidazole ring undergoes rapid proton exchange between its two nitrogen atoms (N1 and N3). At 298 K, this exchange often occurs at an intermediate rate on the NMR timescale, causing severe line broadening of the imidazole C4' proton and the corresponding carbons. Variable Temperature (VT) NMR is employed to accelerate this exchange, coalescing the signals into sharp peaks.

  • Diastereotopic Protons: The chiral center at the pyrrolidine C2 position renders the CH2 protons at C3, C4, and C5 diastereotopic. They will appear as distinct, complex multiplets rather than simple triplets or quintets.

Experimental Protocol: A Self-Validating System

Every step in this workflow includes a conditional validation check to ensure data integrity before proceeding to the next phase.

Workflow A 1. Sample Prep (15mg in DMSO-d6) B 2. Lock & Shim (FWHM < 1.0 Hz) A->B C 3. 1D Acquisition (1H, 13C, DEPT) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. VT-NMR (Optional) (Resolve Tautomerism) D->E

Step-by-step self-validating NMR acquisition workflow for structural elucidation.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 in a 5 mm NMR tube.

  • Validation Check: Visually inspect the solution. If particulate matter remains, sonicate for 60 seconds. If the solution is still cloudy, filter it through a glass wool plug. Causality: Particulates create localized magnetic susceptibility gradients, making it impossible to achieve the homogenous magnetic field required to resolve the fine J -couplings of the pyrrolidine ring.

Step 2: Probe Tuning and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock on the deuterium signal of DMSO-d6, tune the probe, and execute automated Z-gradient shimming.

  • Validation Check: Measure the full width at half maximum (FWHM) of the residual DMSO peak (2.50 ppm). Proceed only if FWHM < 1.0 Hz. If > 1.0 Hz, re-apply gradient shimming.

Step 3: Data Acquisition
  • Action: Acquire 1 H (16 scans), 13 C (1024 scans), COSY, HSQC, and HMBC spectra at 298 K.

  • Validation Check: Examine the Signal-to-Noise (S/N) ratio of the quaternary C-Br carbon (C4'') in the 13 C spectrum. Because quaternary carbons lack direct proton attachment, they rely heavily on longer spin-lattice relaxation times ( T1​ ) and exhibit weak signals. If S/N < 10:1, increase the number of scans to 2048.

Step 4: Variable Temperature (VT) NMR & D2O Exchange (Conditional)
  • Action: If the imidazole C4' proton (~7.48 ppm) is broadened, heat the sample to 330 K. To confirm the NH assignment, add 10 μ L of D2O, shake, and re-acquire the 1 H spectrum.

  • Validation Check: The sharpening of the imidazole proton at 330 K validates that the initial broadening was due to tautomeric exchange. The disappearance of the ~12.0 ppm peak upon D2O addition definitively confirms it as the exchangeable imidazole NH.

Data Presentation & Interpretation

The following tables summarize the expected quantitative NMR data for the free base of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment & Causality
2'-NH 11.80 - 12.20br s1H-Imidazole NH; broadened by tautomeric exchange.
3'', 5'' 7.65d2H8.4Ar-H (meta to imidazole); deshielded by Br inductive effect.
2'', 6'' 7.55d2H8.4Ar-H (ortho to imidazole).
4' 7.48br s1H-Imidazole C4-H; broadened at room temp.
2 4.25t1H7.2Pyrrolidine C2-H; chiral center proton.
1-NH 3.50 - 4.00br s1H-Pyrrolidine secondary amine NH.
5a 3.00 - 3.05m1H-Pyrrolidine C5-H (diastereotopic).
5b 2.85 - 2.95m1H-Pyrrolidine C5-H (diastereotopic).
3a 2.05 - 2.15m1H-Pyrrolidine C3-H (diastereotopic).
3b 1.75 - 1.85m1H-Pyrrolidine C3-H (diastereotopic).
4 1.65 - 1.75m2H-Pyrrolidine C4-H2.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6, 298 K)
Chemical Shift ( δ , ppm)TypeAssignmentDiagnostic Significance
150.2 CqImidazole C2'Confirms linkage to pyrrolidine.
138.5 CqImidazole C5'Confirms linkage to bromophenyl group.
134.1 CqPhenyl C1''Aromatic ipso-carbon.
131.4 CHPhenyl C3'', C5''Confirmed via HSQC.
126.3 CHPhenyl C2'', C6''Confirmed via HSQC.
119.5 CqPhenyl C4'' (C-Br)Low intensity due to heavy atom effect and long T1​ .
113.2 CHImidazole C4'Broadened at 298 K.
54.6 CHPyrrolidine C2Chiral center carbon.
46.8 CH2Pyrrolidine C5Adjacent to electronegative nitrogen.
31.2 CH2Pyrrolidine C3-
24.5 CH2Pyrrolidine C4Most shielded carbon in the system.

2D NMR Logical Mapping

To definitively prove that the isolated pyrrolidine ring is covalently attached to the imidazole ring, and to confirm the stereochemical conformation, 2D NMR is utilized. The logic of this mapping is visualized below.

Logic Target (S)-5-(4-bromophenyl)-2- (pyrrolidin-2-yl)-1H-imidazole COSY COSY Maps Pyrrolidine Spin System Target->COSY HMBC HMBC Links Imidazole to Pyrrolidine Target->HMBC NOESY NOESY Confirms (S)-Isomer Conformation Target->NOESY HSQC HSQC Assigns C-H Multiplicities Target->HSQC

Logical mapping of 2D NMR techniques to specific structural verification tasks.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical validation step is observing a 3JCH​ cross-peak between the Pyrrolidine C2-H ( δ 4.25) and the Imidazole C2' quaternary carbon ( δ 150.2). This definitively proves the two ring systems are connected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between the Pyrrolidine C2-H and the C5-H protons are used to verify the spatial conformation of the ring, ensuring the (S)-stereocenter has not undergone racemization during prior synthetic steps[4].

Sources

Application Note: Chiral Resolution and Enantiomeric Enrichment of 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of HCV NS5A Inhibitors (e.g., Velpatasvir analogues)

Mechanistic Context & Structural Significance

The compound 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a high-value chiral intermediate utilized in the modular synthesis of Hepatitis C virus (HCV) NS5A inhibitors, most notably Velpatasvir[1].

The stereocenter at the C2 position of the pyrrolidine ring is not merely a structural feature; it is the primary conformational director for the entire drug molecule. The (S)-configuration is strictly required to dictate the spatial trajectory of the pentacyclic core, ensuring optimal binding within the highly symmetrical NS5A dimer interface.

Chemical Nuance (Tautomerism): Due to the rapid proton exchange of the unprotected imidazole ring, 5-(4-bromophenyl)- and 4-(4-bromophenyl)- isomers represent the same chemical entity in solution. However, the basic secondary amine of the pyrrolidine ring ( pKa​≈9.0 ) makes this intermediate highly susceptible to racemization during high-temperature cyclization steps (e.g., Debus-Radziszewski synthesis). Consequently, robust chiral resolution and stringent enantiomeric excess (ee) validation protocols are regulatory imperatives[2].

Analytical Validation: Chiral Supercritical Fluid Chromatography (SFC)

Before executing a preparative resolution, a self-validating analytical method must be established to quantify the enantiomeric excess. Supercritical Fluid Chromatography (SFC) is the gold standard for basic polar heterocycles[3].

Causality Behind Chromatographic Choices

Normal-phase HPLC often fails for pyrrolidine-imidazoles due to severe peak tailing caused by secondary interactions between the basic pyrrolidine nitrogen and residual acidic silanols on the silica support. SFC circumvents this by utilizing supercritical CO2​ (which provides high diffusivity and rapid mass transfer) paired with a polar modifier and a specific basic additive (isopropylamine). The additive competitively binds to the silanols, ensuring sharp, symmetrical peaks and highly accurate integration.

Table 1: Optimized Analytical SFC Conditions
ParameterValue / ConditionCausality & Rationale
Stationary Phase Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) offers optimal H-bond donor/acceptor sites for the imidazole NH.
Mobile Phase CO2​ / Methanol (80:20 v/v)Supercritical CO2​ provides high diffusivity; MeOH acts as the polar modifier to elute the highly polar intermediate.
Basic Additive 0.2% Isopropylamine (IPA)Critical: Neutralizes residual silanols on the silica support, preventing severe peak tailing of the basic pyrrolidine.
Flow Rate 3.0 mL/minLeverages the low viscosity of supercritical fluids to achieve rapid baseline separation (<10 mins).
Detection UV at 254 nm & 280 nmCaptures the strong π→π∗ transitions of the 4-bromophenyl chromophore.
Expected tR​ (R)-isomer: ~4.2 min (S)-isomer: ~5.8 minThe (S)-enantiomer exhibits stronger transient diastereomeric interactions with the AD-H chiral grooves.
Resolution ( Rs​ ) > 3.5Ensures baseline separation, allowing accurate integration for >99.5% ee determination.

Preparative Workflow: Diastereomeric Salt Resolution

While chiral chromatography is excellent for analytical validation, classical diastereomeric salt formation remains the most scalable and cost-effective method for preparative resolution.

Causality Behind Resolving Agent Selection

Di-p-toluoyl-D-tartaric acid (D-DTTA) is specifically selected for this molecule. The resolution is driven by a dual-recognition mechanism:

  • Ionic Bonding: The tartaric acid core forms a stable salt bridge with the basic pyrrolidine nitrogen.

  • π−π Stacking: The bulky, electron-rich p-toluoyl aromatic rings of D-DTTA engage in highly ordered π−π stacking with the electron-deficient 4-bromophenyl group of the imidazole. This synergistic interaction thermodynamically favors the crystallization of the (S)-pyrrolidine enantiomer over the (R)-enantiomer.

Process Visualization

Workflow Racemate Racemic Intermediate (5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole) SaltForm Diastereomeric Salt Formation (D-DTTA in EtOH, 60°C) Racemate->SaltForm Crystal Controlled Crystallization (Cool to 5°C over 6h) SaltForm->Crystal Filter Vacuum Filtration Crystal->Filter MotherLiq Mother Liquor (R-Enantiomer Enriched) Filter->MotherLiq Filtrate SolidCake Filter Cake (S-Enantiomer D-DTTA Salt) Filter->SolidCake Solid FreeBase Free-Basing (1M NaOH / EtOAc Extraction) SolidCake->FreeBase PureS Pure (S)-Enantiomer (>99% ee) FreeBase->PureS SFC Chiral SFC Validation PureS->SFC

Workflow for the chiral resolution and validation of the Velpatasvir intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The phase separation during the free-basing step inherently confirms the successful cleavage of the diastereomeric salt.

Phase 1: Salt Formation and Crystallization
  • Dissolution: Suspend 10.0 g (34.2 mmol) of racemic 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in 100 mL of absolute ethanol in a 250 mL round-bottom flask. Stir and heat to 60 °C until fully dissolved.

  • Chiral Acid Addition: In a separate flask, dissolve 13.2 g (34.2 mmol, 1.0 eq) of Di-p-toluoyl-D-tartaric acid (D-DTTA) in 50 mL of absolute ethanol. Add this solution dropwise to the racemate solution over 15 minutes.

    • Expert Insight: Dropwise addition at elevated temperatures prevents kinetic trapping and amorphous precipitation, ensuring thermodynamic control of the crystal lattice.

  • Controlled Cooling: Maintain the mixture at 60 °C for 30 minutes. Program the heating mantle to cool linearly to 20 °C over 4 hours.

  • Seeding (Optional but Recommended): At 40 °C, introduce 10 mg of pure (S)-enantiomer D-DTTA salt to nucleate the desired polymorph.

  • Aging: Once at 20 °C, transfer the flask to an ice bath (5 °C) and age the suspension for 2 hours to maximize yield.

Phase 2: Isolation and Free-Basing
  • Filtration: Filter the crystalline suspension under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol to remove any adhering mother liquor containing the (R)-enantiomer.

  • Biphasic Cleavage: Transfer the isolated solid cake to a separatory funnel. Add 100 mL of Ethyl Acetate (EtOAc) and 100 mL of 1.0 M aqueous NaOH.

  • Extraction: Shake vigorously for 5 minutes.

    • Self-Validation: The strong base deprotonates the pyrrolidinium ion. The neutral (S)-imidazole partitions entirely into the upper organic (EtOAc) layer, while the highly water-soluble sodium salt of D-DTTA remains in the lower aqueous layer.

  • Isolation: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the free (S)-enantiomer.

  • Validation: Submit a 1 mg/mL sample (dissolved in MeOH) for Chiral SFC analysis using the parameters outlined in Table 1 to confirm >99% ee.

References

  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: Molecules (via NCBI PMC) URL: [Link][1]

  • Title: Assessment report: Epclusa (sofosbuvir/velpatasvir) Source: European Medicines Agency (EMA) URL: [Link][2]

  • Title: Chiral Covalent Organic Frameworks as Promising Materials for Racemate Resolution Source: ACS Nano URL: [Link][3]

Sources

Advanced Protocol for the N-Functionalization of the Pyrrolidine Ring in (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The molecule (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (often tautomerized as the 4-aryl isomer) is a critical chiral building block in the synthesis of Hepatitis C Virus (HCV) NS5A replication complex inhibitors, most notably [1] and[2]. The functionalization of its pyrrolidine ring—specifically via N-acylation with an amino acid derivative such as N-(methoxycarbonyl)-L-valine (Moc-L-valine)—is a pivotal transformation. This step installs the necessary stereochemical "cap" required for potent pan-genotypic antiviral activity.

This application note details a highly optimized, self-validating protocol for the Boc-deprotection and subsequent HATU-mediated amide coupling of the pyrrolidine secondary amine, ensuring maximum yield while strictly preserving the chiral integrity of both the pyrrolidine core and the incoming L-valine derivative.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that amide bond formation in complex pharmaceutical intermediates is never a trivial "mix-and-stir" operation. The choice of reagents must be dictated by the specific electronic and steric demands of the substrate.

  • Why HATU over standard carbodiimides (EDC/DCC)? The pyrrolidine nitrogen is sterically hindered by the adjacent bulky imidazole ring. Traditional carbodiimides like DCC or EDC often lead to sluggish reaction rates and increased epimerization at the α-chiral center of Moc-L-valine. [3] generates a highly reactive O-At (7-aza-1-hydroxybenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides an anchimeric assistance (neighboring group effect) that accelerates the nucleophilic attack by the pyrrolidine amine, driving the reaction to completion even at 0 °C to room temperature.

  • The Role of DIPEA: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It is bulky enough to avoid competing with the pyrrolidine amine for the active ester, yet basic enough to deprotonate the Moc-L-valine carboxylic acid and neutralize the HCl salts generated during the preceding deprotection step.

Workflow Start Boc-Protected Intermediate (S)-tert-Butyl 2-(5-(4-bromophenyl) -1H-imidazol-2-yl)pyrrolidine-1-carboxylate Deprotect Boc Deprotection HCl in Dioxane / DCM (1 h, 20 °C) Start->Deprotect FreeAmine Free Secondary Amine (S)-5-(4-bromophenyl)-2- (pyrrolidin-2-yl)-1H-imidazole Deprotect->FreeAmine Coupling Amide Coupling Stir at RT (2-4 hours) FreeAmine->Coupling Reagent Activation Moc-L-Valine + HATU + DIPEA in DMF (0 °C, 40 min) Reagent->Coupling Workup Aqueous Workup & Extraction Quench with NaHCO3, Extract with EtOAc Coupling->Workup Product Functionalized Product N-Acylated Pyrrolidine Derivative Workup->Product

Synthetic workflow for the N-functionalization of the pyrrolidine intermediate.

Experimental Protocols

Protocol A: Preparation of the Free Amine (Boc-Deprotection)

Note: If starting directly from the free base, proceed to Protocol B.

  • Dissolution: Suspend (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under a nitrogen atmosphere.

  • Deprotection: Dropwise add a solution of 4M HCl in 1,4-dioxane (10.0 eq, 25 mL) at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at 20 °C for 1–2 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1) or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether (50 mL), filter, and dry under high vacuum to yield the intermediate as a dihydrochloride salt.

Protocol B: N-Acylation via HATU Coupling
  • Activation: In a flame-dried round-bottom flask, dissolve Moc-L-valine (1.1 eq, 11 mmol) and HATU (1.15 eq, 11.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (4.0 eq, 40 mmol) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to allow the formation of the O-At active ester.

  • Coupling: Dissolve the (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride salt (1.0 eq, 10 mmol) in anhydrous DMF (15 mL) and add it dropwise to the activated ester solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Protocol C: Workup and Purification
  • Quenching: Pour the reaction mixture slowly into vigorously stirred ice-cold water (150 mL) containing 5% NaHCO₃. A precipitate may form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 75 mL).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF) (2 × 50 mL), water (50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: Gradient of 0% to 5% Methanol in DCM) to afford the pure N-acylated product.

Mechanistic Pathway Visualization

HATU_Mechanism Step1 Moc-L-Valine + DIPEA Step2 Carboxylate Anion Step1->Step2 Deprotonation Step3 Reaction with HATU Step2->Step3 Step4 O-At Active Ester (Highly Reactive) Step3->Step4 HOAt release Step5 Nucleophilic Attack by Pyrrolidine Secondary Amine Step4->Step5 Step6 Stable Amide Bond (Target Functionalization) Step5->Step6 Loss of HOAt

Mechanistic pathway of HATU-mediated amide bond formation avoiding epimerization.

Quantitative Data & Reagent Optimization

To validate the selection of HATU, the following table summarizes the comparative performance of various coupling reagents for this specific pyrrolidine functionalization. Data reflects standard process chemistry optimization metrics.

Coupling Reagent SystemIsolated Yield (%)Epimerization (%)*Reaction Time (h)Operational Notes
HATU / DIPEA 92 - 95% < 0.5% 2 - 4 Optimal. Clean profile, fast kinetics at RT.
EDC·HCl / HOBt / DIPEA78 - 82%1.5 - 2.0%12 - 16Sluggish reaction due to steric hindrance.
DCC / DMAP65 - 70%> 5.0%24High epimerization; difficult DCU byproduct removal.
T3P / Pyridine85 - 88%< 1.0%6 - 8Good alternative for scale-up; lower toxicity.

*Epimerization measured via Chiral HPLC analyzing the D-valine diastereomeric impurity.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Implement the following checks to ensure the integrity of the synthesis:

  • Incomplete Deprotection (Protocol A): If LC-MS shows a mass of [M+H]+ corresponding to the Boc-protected material, ensure the HCl/Dioxane reagent is fresh. HCl gas readily escapes from aged solutions, lowering the molarity.

  • Guanidinium Byproduct Formation (Protocol B): If the pyrrolidine amine is added before the Moc-L-valine is fully activated by HATU, the amine can directly attack the HATU reagent, forming an unreactive tetramethylguanidinium byproduct. Self-Validation: Always pre-activate the acid with HATU/DIPEA for exactly 15 minutes at 0 °C prior to amine addition.

  • Chiral Integrity Validation: Post-purification, run a chiral HPLC assay. The presence of the (R)-valine diastereomer indicates that the activation step was allowed to exotherm, or excess base was used. Maintain strict temperature control (0 °C) during activation.

References

  • Belema, M., & Meanwell, N. A. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry, 57(12), 5057-5071.[Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][3]

  • Yu, W., et al. (2016). Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry, 59(21), 9654-9671.[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer solutions to frequently encountered issues.

Introduction: The Synthetic Challenge

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral heterocyclic compound of interest in medicinal chemistry. Its synthesis presents a fascinating challenge in regioselectivity and stereochemical control. The most robust and convergent approach for constructing this 1,2,5-trisubstituted imidazole core is the Van Leusen three-component reaction (vL-3CR).[1][2] This one-pot method involves the condensation of an amine and an aldehyde to form an imine in situ, which then undergoes a [3+2] cycloaddition with tosylmethyl isocyanide (TosMIC), followed by elimination to yield the aromatic imidazole ring.[3]

While elegant, the vL-3CR is not without its pitfalls. Achieving high yields requires careful control over reagent quality, reaction conditions, and workup procedures. This guide is structured to address these critical parameters directly.

Proposed Synthetic Pathway: The Van Leusen Reaction

The synthesis proceeds via the condensation of L-prolinamide with 2-(4-bromophenyl)-2-oxoacetaldehyde, followed by cyclization with tosylmethyl isocyanide (TosMIC) in the presence of a mild base.

G cluster_reactants Prolinamide L-Prolinamide ((S)-pyrrolidine-2-carboxamide) Imine Imine Intermediate (formed in situ) Prolinamide->Imine + Aldehyde - H₂O Aldehyde 2-(4-bromophenyl)-2-oxoacetaldehyde Aldehyde->Imine + Aldehyde - H₂O TosMIC TosMIC (p-toluenesulfonylmethyl isocyanide) Cycloadduct 4-Tosyl-2-imidazoline Intermediate TosMIC->Cycloadduct + TosMIC Base (K₂CO₃) Imine->Cycloadduct + TosMIC Base (K₂CO₃) Product (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Cycloadduct->Product - p-Toluenesulfinic acid (Aromatization)

Caption: Van Leusen three-component reaction pathway.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Answer: Low overall yield is the most common complaint and can stem from multiple stages of the reaction. A systematic approach is required to diagnose the issue.

Troubleshooting cluster_reagents 1. Starting Material Integrity cluster_conditions 2. Reaction Conditions cluster_purification 3. Workup & Purification start Low Overall Yield Reagents Poor Quality Starting Materials start->Reagents Check First ReactionCond Suboptimal Conditions start->ReactionCond If Reagents OK Purification Product Loss During Isolation start->Purification If Reaction OK Prolinamide L-Prolinamide Racemized? (Check with Chiral HPLC) Reagents->Prolinamide Aldehyde Aldehyde Degraded? (Check Purity by ¹H NMR) Reagents->Aldehyde TosMIC TosMIC Impure? (Recrystallize if needed) Reagents->TosMIC ImineFormation Inefficient Imine Formation (Add molecular sieves) ReactionCond->ImineFormation Cyclization Poor Cyclization (Screen base/solvent/temp) ReactionCond->Cyclization SideReaction Side Reactions Prevalent (Control temp, slow TosMIC addition) ReactionCond->SideReaction Workup Emulsions or Poor Extraction? (Adjust pH, add brine) Purification->Workup Chroma Co-elution in Chromatography? (Optimize solvent system) Purification->Chroma

Caption: Troubleshooting workflow for low reaction yield.

A. Inefficient Imine Formation

The reaction's first step is the reversible condensation of L-prolinamide and 2-(4-bromophenyl)-2-oxoacetaldehyde. If this equilibrium does not favor the imine, the subsequent steps will fail.

  • Probable Cause: Presence of water, which can hydrolyze the imine. While the Van Leusen reaction can tolerate some water, excess amounts are detrimental.[1] The aldehyde starting material itself may be a hydrate.[4]

  • Solution:

    • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., Methanol, DMF) is anhydrous.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the aldehyde/amine mixture and stir for 30-60 minutes before adding the other reagents. This will sequester the water formed during condensation.

    • Azeotropic Removal: In some systems, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water, although this may require higher temperatures that could affect other components.

B. Poor Cyclization & Aromatization

This is the core of the Van Leusen reaction. Failure here points to issues with the base, solvent, or temperature.

  • Probable Cause 1: Incorrect Base or Base Strength. The base deprotonates the methylene group of TosMIC to form the reactive anion. If the base is too weak, the reaction won't proceed; if it's too strong, it can promote side reactions or racemization.

    • Solution: Potassium carbonate (K₂CO₃) is the most commonly reported and effective base for this reaction.[2][5] It is mild enough to prevent significant racemization while being strong enough to facilitate the reaction. If K₂CO₃ is failing, consider screening other mild inorganic bases like Cs₂CO₃. Avoid strong bases like alkoxides or hydroxides.

  • Probable Cause 2: Suboptimal Solvent or Temperature. The solvent must solubilize all three components and the intermediates. The temperature needs to be sufficient to overcome the activation energy without causing reagent decomposition.

    • Solution: A common and effective solvent system is Methanol (MeOH) or Dimethylformamide (DMF).[5][6] Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-60 °C.[3] Avoid excessive heat, which can degrade TosMIC.

C. Significant Side Product Formation

  • Probable Cause: A major competing pathway is the reaction of the aldehyde directly with TosMIC to form an oxazole, which occurs if the imine concentration is too low.[1]

  • Solution:

    • Confirm Imine Formation: Allow the aldehyde and L-prolinamide to stir together (with molecular sieves, if used) for at least 1 hour at room temperature to ensure the imine has formed before adding the base and TosMIC.[3]

    • Controlled Addition: Add the TosMIC solution slowly over 30-60 minutes rather than all at once. This keeps its instantaneous concentration low, favoring the reaction with the more abundant imine intermediate.

Question 2: My product's enantiomeric excess (e.e.) is low. How can I prevent racemization of the pyrrolidine stereocenter?

Answer: Maintaining the stereointegrity of the (S)-pyrrolidinyl moiety is critical. While the Van Leusen conditions are generally mild, racemization can occur, especially with improper base selection or prolonged heating.

  • Probable Cause 1: Contaminated Starting Material. The most common source of enantiomeric impurity is the L-prolinamide itself. Commercial sources can vary in quality.

    • Solution: Verify the e.e. of your starting L-prolinamide using Chiral HPLC before starting the reaction. If necessary, purify it or source it from a more reliable supplier. Biocatalytic methods for synthesizing L-prolinamide often yield very high optical purity.[7]

  • Probable Cause 2: Harsh Reaction Conditions. Strong bases and high temperatures can deprotonate the α-carbon of the amide, leading to racemization.

    • Solution:

      • Use a Mild Base: Stick with K₂CO₃. It is generally not basic enough to cause significant racemization at the required temperatures.

      • Minimize Heat: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (monitor by TLC). Aim for room temperature if possible, or gentle heating (≤ 60 °C).

      • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC/LC-MS shows full consumption of the limiting reagent, proceed with the workup.

Frequently Asked Questions (FAQs)

Q1: What are the quality specifications for the starting materials?

A1: The success of this synthesis is highly dependent on the quality of your reagents.

ReagentKey SpecificationRecommended Action
L-Prolinamide Purity: >98%, Enantiomeric Excess (e.e.): >99%Verify e.e. by Chiral HPLC.[7]
2-(4-bromophenyl)-2-oxoacetaldehyde Purity: >95%. Often supplied as a hydrate.[4][8]Confirm structure by ¹H NMR. Account for hydrate in mass calculations.
TosMIC Purity: >97%Can be recrystallized from methanol if necessary. Store in a desiccator.
Solvents (MeOH, DMF) Anhydrous Grade (<50 ppm H₂O)Use freshly opened bottles or dry over molecular sieves.

Q2: What is the best method for monitoring reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 7:3 Ethyl Acetate:Hexane. Visualize with a UV lamp (254 nm) and a potassium permanganate stain. The product is a UV-active, nitrogen-containing heterocycle that will stain well. For more precise tracking, especially for identifying intermediates or side products, LC-MS is invaluable.

Q3: My purification by column chromatography is difficult, with the product co-eluting with a byproduct. What can I do?

A3: This often happens if the byproduct is structurally similar to the product, such as the corresponding oxazole.

  • Optimize Chromatography: Try a less polar solvent system or switch to a different stationary phase (e.g., alumina). A gradient elution may be necessary to achieve good separation.

  • Crystallization: The imidazole product is often a crystalline solid.[9] After the column, attempt to crystallize the product from a suitable solvent system (e.g., Ethyl Acetate/Hexane, Dichloromethane/Hexane) to remove final traces of impurities.

  • Acid-Base Extraction: Imidazoles are basic. During the workup, you can perform an acid wash (e.g., with 1M HCl) to pull the product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or K₂CO₃) and re-extract the pure product back into an organic solvent like Ethyl Acetate.

Q4: Can this reaction be scaled up?

A4: Yes, the Van Leusen reaction is scalable. However, when scaling up, pay close attention to:

  • Heat Management: The reaction can be exothermic, especially during the addition of TosMIC. Use a jacketed reactor or an ice bath to maintain the target temperature.

  • Mixing: Ensure efficient stirring to maintain homogeneity, as this is a three-component reaction.

  • Reagent Addition: For larger scales, adding the TosMIC solution via an addition funnel over a longer period is crucial to control the reaction rate and temperature.

Detailed Experimental Protocol (Optimized)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent batches.

  • Imine Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add L-prolinamide (1.0 eq) and 2-(4-bromophenyl)-2-oxoacetaldehyde (1.05 eq).

    • Add anhydrous methanol (approx. 0.1 M concentration based on L-prolinamide).

    • If the aldehyde is a hydrate, add activated 4Å molecular sieves (approx. 1g per 10 mmol of aldehyde).

    • Stir the mixture at room temperature for 1 hour.

  • Cyclization:

    • To the stirring mixture, add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • In a separate flask, dissolve TosMIC (1.1 eq) in anhydrous methanol.

    • Add the TosMIC solution to the main reaction flask dropwise over 30 minutes.

    • Stir the reaction at room temperature and monitor by TLC every 2 hours. If the reaction is slow after 4-6 hours, gently warm the mixture to 50 °C. Continue until the limiting reagent is consumed (typically 8-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, filter off the molecular sieves (if used) and potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the product. Confirm identity and purity by ¹H NMR, ¹³C NMR, HRMS, and Chiral HPLC.

References

  • Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters, 7(15), 3183–3186. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Sourcing of L-Prolinamide: A Guide for Industry Professionals. Retrieved from [Link]

  • Dhangar, K., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1124. [Link]

  • Koposov, A. Y., et al. (2006). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Chemistry of Heterocyclic Compounds, 42(9), 1205–1207. [Link]

  • Google Patents. (2018). CN107641092A - A kind of synthetic method of L prolineamides.
  • Hülsewede, D., et al. (2018). Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. Green Chemistry, 20(24), 5549-5553. [Link]

  • de Gruiter, M., et al. (2022). Van Leusen Imidazole Synthesis for One-Bead–One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry, 33(9), 1734–1740. [Link]

  • Balasanyan, S. G., et al. (2022). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Polycyclic Aromatic Compounds, 42(10), 6535-6545. [Link]

  • J&K Scientific LLC. (2025). Pinner Reaction. Retrieved from [Link]

  • Al-Mulla, A. (2022). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 12(43), 28215-28236. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Pro-synthesis. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Autechem. (2025). Exploring the Synthesis and Applications of (4-Bromophenyl)oxoacetaldehyde. Retrieved from [Link]

  • Westermann, B., & Krelaus, R. (2011). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 7, 1098–1104. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Recent advances in the synthesis of highly substituted imidazolidines. Journal of the Iranian Chemical Society, 9(5), 555-580. [Link]

  • Laurentiz, R. S., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Frontiers in Chemistry, 11, 1184351. [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]

  • Aranyos, A., et al. (1999). A High-Yield, General Method for the Catalytic Formation of Oxygen Heterocycles. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. [Link]

  • Petkova, D., et al. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(18), 6598. [Link]

  • Wang, H., & Yue, G. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development, 14(4), 919–923. [Link]

  • JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Gayathri, S., et al. (2018). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. IUCrData, 3(10), x181467. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4171-4185. [Link]

  • NextSDS. (n.d.). 2-(4-BroMophenyl)-2-oxoacetaldehyde hydrate — Chemical Substance Information. Retrieved from [Link]

  • Musumeci, F., et al. (2018). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Current Organic Chemistry, 22(1), 2-46. [Link]

  • ResearchGate. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-79. [Link]

Sources

troubleshooting impurities in (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex impurity profiles encountered during the synthesis of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole .

This molecule is a highly valuable chiral building block, frequently utilized in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors such as Daclatasvir and Elbasvir analogs[1]. The synthesis relies on a modified Debus-Radziszewski reaction. While robust, this pathway is highly susceptible to stereochemical degradation and incomplete condensation if thermodynamic and kinetic parameters are not strictly controlled[2].

Mechanistic Overview & Reaction Pathway

Understanding the causality behind impurity generation is the first step in troubleshooting. The synthesis proceeds via a three-step cascade:

  • Alkylation: Coupling of 2-bromo-1-(4-bromophenyl)ethanone with N-Boc-L-proline to form a keto-ester.

  • Cyclization: Condensation with an ammonia source to close the imidazole ring.

  • Deprotection: Acidic cleavage of the Boc group.

Impurities are not random; they are direct consequences of specific mechanistic failures, as mapped in the workflow below.

Pathway SM Starting Materials Alk Alkylation (DIPEA) SM->Alk KE Keto-Ester Alk->KE ImpRac (R)-Enantiomer Alk->ImpRac Excess Base Cyc Cyclization (NH4OAc) KE->Cyc BocIm N-Boc-Imidazole Cyc->BocIm Cyc->ImpRac High Temp ImpUnc Uncyclized Amide Cyc->ImpUnc Water Retention Dep Deprotection (HCl) BocIm->Dep Target Target Imidazole Dep->Target

Reaction workflow and critical impurity generation points in imidazole synthesis.

Diagnostic Data & Optimization

To establish a self-validating system, you must track how specific reaction parameters drive impurity formation. The table below synthesizes quantitative data from our optimization studies, highlighting the causality between reaction conditions and the resulting impurity profiles.

Reaction StepReagents / SolventTemp (°C)Time (h)Yield (%)Chiral Purity (% ee)Major Impurity Detected
Alkylation K₂CO₃ / MeCN80°C470%85.0%(R)-Enantiomer (Racemization)
Alkylation DIPEA / THF25°C292%99.5%None (Optimized)
Cyclization NH₄OAc / Toluene (No Dean-Stark)110°C1865%98.0%Uncyclized Keto-Amide (M+18)
Cyclization NH₄OAc / Xylene (Dean-Stark)130°C588%98.5%None (Optimized)
Self-Validating Experimental Protocol

Do not merely follow these steps; verify them. This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis[2].

Phase 1: Sterically-Controlled Alkylation
  • Dissolve 1.0 eq of N-Boc-L-proline and 1.0 eq of 2-bromo-1-(4-bromophenyl)ethanone in anhydrous THF (10 volumes).

  • Cool the mixture to 0°C. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Stir at 25°C for 2 hours.

  • Causality: DIPEA is explicitly chosen over inorganic bases like K₂CO₃. Its steric bulk provides sufficient basicity to neutralize the HBr byproduct without abstracting the vulnerable alpha-proton of the proline core, thereby preventing early-stage racemization.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The starting bromoketone must be completely consumed before proceeding.

Phase 2: Thermodynamically-Driven Cyclization
  • Concentrate the Phase 1 mixture and redissolve the crude keto-ester in Xylene (15 volumes).

  • Transfer to a round-bottom flask equipped with a Dean-Stark trap .

  • Add 15.0 eq of anhydrous ammonium acetate (NH₄OAc).

  • Reflux at 130°C for 5 hours, continuously draining the collected water.

  • Causality: The massive excess of ammonia drives the formation of the imine intermediate. The Dean-Stark trap continuously removes water, leveraging Le Chatelier's principle to force the cyclization to completion. Without water removal, the reaction stalls at the keto-amide stage.

  • Validation Checkpoint: LC-MS analysis must show <2% of the M+18 uncyclized intermediate.

Phase 3: Acidic Deprotection
  • Dissolve the purified N-Boc-imidazole intermediate in Methanol (5 volumes).

  • Add 4N HCl in Dioxane (5.0 eq) and stir at room temperature for 3 hours.

  • Concentrate and precipitate the final product using cold diethyl ether.

  • Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >98%.

Troubleshooting FAQs

Q: Why am I seeing a sudden spike in the (R)-enantiomer impurity during the cyclization step? A: This is classical thermal racemization. While your initial alkylation might have preserved the stereocenter, prolonged heating (>12 hours) at elevated temperatures during cyclization allows for reversible enolization at the alpha-carbon of the pyrrolidine ring. Solution: Implement a Dean-Stark trap to continuously remove water. This accelerates the forward reaction, allowing you to reduce the reaction time from 18 hours to 5 hours, thereby kinetically trapping the desired (S)-enantiomer before thermal racemization can occur.

Q: My LC-MS shows a persistent M+18 peak relative to the target N-Boc imidazole. What is this? A: This mass corresponds to the hydrated, uncyclized keto-amide intermediate. It occurs when there is an insufficient molar equivalent of ammonia or when water accumulates in the reaction matrix, pushing the equilibrium backward. Solution: Ensure you are using at least a 15x molar excess of anhydrous NH₄OAc. Verify that your Dean-Stark trap is functioning correctly and that your solvent (Toluene or Xylene) is creating an effective azeotrope.

Q: How do I eliminate the des-bromo impurity (5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole)? A: The des-bromo impurity is rarely generated de novo during this specific reaction sequence unless strong radical initiators or reductive conditions are accidentally introduced. It almost exclusively originates from the starting material; commercial 2-bromo-1-(4-bromophenyl)ethanone often contains 2-bromo-1-phenylethanone as a manufacturing byproduct. Solution: Perform a strict quality control check on your starting alpha-bromoketone. Recrystallize it from ethanol/hexane before use to ensure >99.5% purity.

References
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC - NIH URL
  • Title: An Improved Process for the Preparation of Daclatasvir Dihydrochloride Source: Der Pharma Chemica URL

Sources

HPLC method development for (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole .

This molecule presents a dual analytical challenge:

  • Chemical Purity: The presence of two basic nitrogen centers (a secondary amine in the pyrrolidine ring and an amphoteric imidazole ring) leads to severe peak tailing and retention issues on standard silica-based columns.

  • Chiral Purity: The stereochemistry at the 2-position of the pyrrolidine ring dictates the compound's biological activity, necessitating robust enantiomeric separation[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure your methods meet stringent USP and ICH regulatory standards.

PART 1: Chemical Purity & Peak Tailing Troubleshooting (FAQs)

Q1: Why does my compound exhibit severe peak tailing and broad peak shape on a standard C18 column? A: This is a classic symptom of secondary interactions. The pyrrolidine nitrogen is highly basic (pKa ~10.5). At a neutral mobile phase pH (pH 6–8), this amine is fully protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase are ionized (Si-O⁻). The resulting electrostatic ion-exchange interaction between the cationic analyte and the anionic silanols causes the analyte to "stick" to the column, leading to severe peak tailing[2][3].

Q2: How do I eliminate this tailing and improve peak symmetry? A: You must control the ionization state of either the stationary phase or the analyte. You have two mechanistically sound options[4][5]:

  • The Acidic Approach (pH < 3.0): Use a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This drops the pH below the pKa of the silanol groups (pKa ~3.5–4.5), protonating them into a neutral state (Si-OH). With the silanols neutralized, the electrostatic interaction is suppressed.

  • The Basic Approach (pH > 11.0): Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 11.0 with Ammonium Hydroxide). This deprotonates the pyrrolidine nitrogen, rendering the analyte neutral. A neutral molecule interacts solely via hydrophobic partitioning, yielding perfectly symmetrical peaks. Note: You must use a high-pH tolerant hybrid silica column (e.g., ethylene-bridged hybrid [BEH] particles) to prevent column dissolution[4].

Q3: When using the acidic approach, my compound elutes in the void volume. How can I increase retention? A: At pH 2.5, both the pyrrolidine and imidazole rings are protonated, making the molecule highly polar and poorly retained on a standard C18 phase. To induce retention, introduce an ion-pairing reagent (e.g., 5 mM Sodium 1-octanesulfonate) into the mobile phase[6]. The hydrophobic tail of the ion-pairing reagent embeds into the C18 phase, while its anionic sulfonate head forms a neutral, hydrophobic complex with your cationic analyte, drastically increasing retention time.

G Start Assess Peak Shape (Basic Pyrrolidine) Tailing Severe Tailing (Asymmetry > 2.0) Start->Tailing Good Symmetrical Peak (Asymmetry < 1.5) Start->Good pH_Low Lower pH to 2.5 (Protonate Silanols) Tailing->pH_Low Acidic Approach pH_High Raise pH to 11.0 (Deprotonate Amine) Tailing->pH_High Basic Approach Column_Low Use End-capped C18 + Ion Pairing pH_Low->Column_Low Column_High Use Hybrid Silica C18 (Base Tolerant) pH_High->Column_High Column_Low->Good Column_High->Good

Caption: Decision tree for resolving peak tailing of basic pyrrolidine-imidazole derivatives.

PART 2: Chiral Purity & Enantiomeric Resolution (FAQs)

Q4: What is the most effective strategy for separating the (S) and (R) enantiomers of this compound? A: Direct chiral separation using Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode is the gold standard for pyrrolidine derivatives[1][7]. Columns coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H) provide a chiral environment where the enantiomers form transient, reversible diastereomeric complexes via hydrogen bonding (with the imidazole/pyrrolidine NH) and π-π interactions (with the bromophenyl group)[8].

Q5: My chiral peaks are separated but heavily tailing. How do I fix this in Normal Phase? A: In normal phase chromatography (e.g., Hexane/Isopropanol), there are no aqueous buffers to control pH. The basic pyrrolidine nitrogen will interact strongly with any exposed silica on the CSP. You must add a basic modifier—typically 0.1% Diethylamine (DEA) or Triethylamine (TEA) —to the mobile phase[8]. The DEA acts as a sacrificial base, saturating the active acidic sites on the column and allowing your analyte to elute with sharp, symmetrical peaks.

Chiral Sample Racemic Mixture (S) and (R) Isomers CSP Select Chiral Stationary Phase (Amylose/Cellulose-based) Sample->CSP MobilePhase Screen Mobile Phases (Hexane/IPA + 0.1% DEA) CSP->MobilePhase Optimize Optimize Temp & Flow Rate (Target Resolution Rs > 1.5) MobilePhase->Optimize Validate Determine Enantiomeric Excess (ee%) Validate per ICH Q2(R1) Optimize->Validate

Caption: Workflow for direct chiral HPLC separation and validation of enantiomers.

PART 3: Quantitative Data & System Suitability

To ensure your method is self-validating and compliant with USP General Chapter <621>[6][9], every sequence must begin with a System Suitability Test (SST).

Table 1: Chromatographic Strategy Comparison

Method ObjectiveRecommended ColumnMobile Phase StrategyCausality / Mechanism
Chemical Purity (Low pH) End-capped C18 (e.g., 1.8 µm, 50 mm)0.1% TFA in Water / AcetonitrileProtonates silanols to prevent secondary ion-exchange tailing.
Chemical Purity (High pH) Hybrid Silica C18 (e.g., BEH C18)10 mM NH₄HCO₃ (pH 11.0) / MethanolDeprotonates pyrrolidine, forcing purely hydrophobic retention.
Chiral Purity (Normal Phase) Chiralcel OD-H or Chiralpak AD-HHexane / Isopropanol (80:20) + 0.1% DEACSP cavity interactions resolve enantiomers; DEA masks active sites[8].

Table 2: USP <621> System Suitability Acceptance Criteria [10]

ParameterUSP RequirementTroubleshooting Failure
Resolution (Rs) ≥ 2.0 between (S) and (R) peaksDecrease flow rate; adjust Hexane:IPA ratio; lower column temperature.
Tailing Factor (Tf) ≤ 2.0 (Ideally ≤ 1.5)Ensure 0.1% DEA is fresh (Chiral) or verify mobile phase pH is accurate (RP).
Injection Precision %RSD ≤ 2.0% (n=5)Check for sample degradation; purge autosampler lines to remove air bubbles.

PART 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Chemical Purity Assay (High-pH RP-HPLC)

This protocol utilizes the high-pH strategy to ensure robust peak shape for the basic pyrrolidine moiety.

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM). Adjust to pH 11.0 using 30% Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • System Setup: Install a base-tolerant Hybrid C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Set column oven to 35°C.

  • Equilibration: Pump 90% A / 10% B at 1.0 mL/min until the baseline is stable (approx. 20 column volumes).

  • Sample Preparation: Dissolve the (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole sample in a 50:50 mixture of Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • Self-Validation Sequence:

    • Injection 1 (Blank): Inject diluent to confirm no ghost peaks.

    • Injections 2-6 (SST): Inject a known standard 5 times. The system validates only if %RSD of the peak area is < 2.0% and Tailing Factor is < 1.5[10].

    • Injection 7+ (Samples): Proceed with sample analysis using a gradient (e.g., 10% B to 90% B over 15 minutes) to elute all synthesis impurities.

Protocol B: Chiral Purity Determination (Enantiomeric Excess)

This protocol resolves the (S) and (R) enantiomers using a polysaccharide-based CSP.

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Critical: DEA must be added to prevent pyrrolidine tailing[8]. Degas thoroughly.

  • System Setup: Install a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm). Set column temperature to 25°C.

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes to ensure the DEA fully saturates the stationary phase active sites.

  • Sample Preparation: Dissolve the sample in the mobile phase (Hexane/IPA) to a concentration of 1.0 mg/mL. Do not use highly polar solvents like DMSO, as they will disrupt the chiral hydrogen-bonding interactions on the column.

  • Analysis: Inject 10 µL. Monitor via UV detection at 254 nm. Calculate the Enantiomeric Excess (ee%) using the area of the (S) and (R) peaks: ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

References

  • Suresh Gyan Vihar University. "HPLC METHOD DEVELOPMENT - A REVIEW." Suresh Gyan Vihar University, [Link]

  • ResearchGate. "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine." ResearchGate, [Link]

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru, [Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online, [Link]

  • LCGC International. "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis." Chromatography Online, [Link]

  • MTC-USA. "System suitability Requirements for a USP HPLC Method - HPLC Primer." MTC-USA, [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent, [Link]

Sources

Technical Support Center: Optimization of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of NS5A inhibitor intermediates (e.g., Velpatasvir). The purification of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole presents unique challenges due to its basicity, chiral sensitivity, and tendency to form supercooled liquids.

This document provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-yield, enantiomerically pure isolation.

Part 1: Physicochemical Data for Process Optimization

Successful crystallization requires a precise understanding of the molecule's physical properties. The dual-nitrogen system (pyrrolidine and imidazole) dictates the pH boundaries for salt formation and extraction.

PropertyValueSynthetic & Purification Relevance
Molecular Formula C₁₃H₁₄BrN₃ (Free Base)Core building block for pan-genotypic antivirals.
Molecular Weight 292.18 g/mol Baseline for mass balance and stoichiometric calculations.
Salt Form Dihydrochloride (MW: 365.10)Enhances aqueous solubility; prevents oiling out during primary isolation[1].
pKa (Predicted) ~12.8 (Imidazole), ~8.5 (Pyrrolidine)Dictates the pH required for complete free-basing (target pH > 8.5).
Chiral Center (S)-configuration at C2Critical for target binding affinity; highly prone to base-catalyzed racemization.

Part 2: Troubleshooting & FAQs

Q1: Why does my product "oil out" (form a viscous liquid) instead of crystallizing during the cooling phase? Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility drops below its melting point in the solvent mixture before supersaturation triggers solid nucleation. Pyrrolidine-imidazole derivatives are notoriously prone to this in purely organic solvents due to their flexible ring systems and hydrogen-bonding networks. Solution: Shift the thermodynamic boundary by adjusting the solvent system. Using a 2:1 Isopropanol/Water mixture[2] increases the solvent polarity, forcing the hydrophobic bromophenyl moiety to nucleate faster. Additionally, seed the mixture with 1% w/w pure crystals at 5°C above the experimentally determined cloud point.

Q2: I am observing a significant drop in enantiomeric excess (ee) after recrystallization. What is the mechanism of this degradation? Causality: The chiral center at the C2 position of the pyrrolidine ring is adjacent to the electron-withdrawing imidazole ring. Prolonged heating (>60°C) under basic or strongly acidic conditions promotes the deprotonation of the alpha-carbon, forming an achiral enamine/imine intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization. Solution: Strictly limit heating cycles to under 30 minutes during dissolution. When free-basing the dihydrochloride salt, use a mild base like ammonium hydroxide or sodium bicarbonate at <30°C[3], avoiding strong alkali hydroxides (e.g., NaOH).

Q3: My isolated free base retains a persistent yellow/brown discoloration. How can I remove it without resorting to column chromatography? Causality: Discoloration in these intermediates typically stems from trace transition metal impurities (e.g., palladium or copper from upstream Suzuki/Buchwald cross-coupling reactions) or trace oxidation of the secondary pyrrolidine amine. Solution: Incorporate a hot filtration step using activated carbon (10% w/w) and a silica-bound metal scavenger (e.g., SiliaMetS Thiol) during the hot dissolution phase of the dihydrochloride salt.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the process is proceeding correctly without requiring immediate offline HPLC analysis.

Protocol A: Dihydrochloride Salt Formation & Recrystallization

Objective: Isolate the crude intermediate from organic impurities via salt formation.

  • Suspension: Suspend crude (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in an Isopropanol/Water mixture (2:1 v/v)[2] at a ratio of 10 mL/g.

  • Acidification: Heat the suspension to 55°C under moderate agitation. Add concentrated HCl (2.2 equivalents) dropwise.

    • Validation Checkpoint: The opaque suspension will rapidly clarify into a transparent yellow/amber solution, confirming complete protonation of both the pyrrolidine and imidazole nitrogens. The pH of a spotted aliquot should be <2.

  • Scavenging: Add activated carbon (0.1 g/g of crude) and stir at 55°C for exactly 15 minutes to prevent racemization. Filter hot through a pre-warmed Celite pad.

  • Crystallization: Transfer the filtrate to a crystallizer. Apply a controlled cooling ramp of 0.5°C/min down to 5°C.

    • Validation Checkpoint: White to off-white needle-like crystals should begin forming around 35°C. If the solution turns cloudy without discrete particles, immediately add seed crystals.

  • Isolation: Isolate the dihydrochloride salt by vacuum filtration, wash with cold Isopropanol (2 mL/g), and dry under vacuum at 40°C until constant weight.

Protocol B: Free-Basing and Final Isolation

Objective: Convert the purified salt back to the free base for downstream coupling.

  • Biphasic Setup: Suspend the pure dihydrochloride salt in Water (10 mL/g) and Dichloromethane (DCM) (15 mL/g)[3].

  • Temperature Control: Cool the biphasic mixture to 10°C to minimize exothermic degradation during neutralization.

  • Neutralization: Slowly add 28% Ammonium Hydroxide dropwise under vigorous stirring.

    • Validation Checkpoint: Monitor the aqueous layer. Stop addition when the aqueous phase stabilizes at pH 8.5–9.0. The solid salt will completely dissolve, and the product will partition entirely into the lower organic (DCM) layer.

  • Extraction: Separate the phases. Extract the aqueous layer one additional time with DCM (5 mL/g).

  • Finishing: Combine the organic layers, wash with saturated brine (5 mL/g), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure at 30°C to yield the pure (S)-isomer free base as a highly pure crystalline solid.

Part 4: Process Logic Visualization

Figure 1: Decision-tree workflow for the purification and free-basing of the imidazole intermediate.

Sources

Technical Support Center: Optimizing Catalyst Loading for (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions you may have before delving into more complex troubleshooting scenarios.

Q1: What is a typical starting catalyst loading for this type of cross-coupling reaction?

A good starting point for palladium catalyst loading in cross-coupling reactions is generally between 1-5 mol%.[1] For highly optimized and active catalyst systems, this can often be reduced to 0.5-1 mol%. Conversely, for more challenging couplings, an initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate.[1]

Q2: How does the choice of ligand impact the optimal catalyst loading?

The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.[2] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination. This often allows for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1][3] The strong sigma-donating ability of N-heterocyclic carbene (NHC) ligands also provides robust stabilization to the palladium center, often resulting in highly stable and active catalysts.[4]

Q3: Is an inert atmosphere always necessary for these reactions?

While some modern, air-stable pre-catalysts have been developed, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] The active Pd(0) species is susceptible to oxidation by oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like homocoupling.[2][5]

Q4: My starting material, (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, has multiple nitrogen atoms. Can this be problematic?

Yes, the presence of multiple nitrogen atoms in the imidazole and pyrrolidine rings can be a challenge. These nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[6][7] This is a common issue with heteroaryl substrates and may necessitate the use of specialized ligands or higher catalyst loadings to counteract this effect.[7]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield
Q: My reaction is showing low to no conversion of the starting material. What are the primary factors I should investigate?

A: Low or no yield is a common issue that can stem from several sources. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Inactive Catalyst or Ligand

  • Explanation: The palladium catalyst, particularly the active Pd(0) species, is sensitive to air and moisture.[2] Over time, or with improper handling, the catalyst can become oxidized and lose its activity. Similarly, phosphine ligands are prone to oxidation.[2]

  • Suggested Solutions:

    • Use Fresh Reagents: Always use a fresh batch of the palladium precursor and ligand.

    • Proper Handling: Ensure that both the catalyst and ligand are stored under an inert atmosphere and handled using proper air-free techniques.

Potential Cause 2: Suboptimal Reaction Conditions

  • Explanation: The choice of base, solvent, and temperature are all critical and interdependent parameters that can significantly impact the reaction outcome.[6] An incompatible combination can lead to poor catalytic activity.

  • Suggested Solutions:

    • Screen Bases: The choice of base can profoundly influence the reaction.[3] Common bases for Suzuki-Miyaura coupling include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][9] Screen a variety of bases to find the optimal one for your specific substrate.

    • Solvent Selection: The solvent system plays a key role. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective for Suzuki-Miyaura reactions.[9][10] Ensure the solvent is thoroughly degassed to remove oxygen.[2]

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature (e.g., in 10-20 °C increments) may be necessary.[11] However, excessively high temperatures can lead to catalyst decomposition.[12]

Potential Cause 3: Poor Substrate Reactivity

  • Explanation: While aryl bromides are generally good coupling partners, the electronic properties of the imidazole and pyrrolidine moieties can influence the reactivity of the C-Br bond.

  • Suggested Solutions:

    • Utilize Highly Active Catalysts: Employ catalyst systems known for their high activity, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][13] These ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[13]

Below is a workflow to guide your troubleshooting process for low yield:

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (Palladium Black) Pd0->Deactivation High Temp / O2 Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Product ArX (S)-5-(4-bromophenyl)-2- (pyrrolidin-2-yl)-1H-imidazole ArX->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal + Base Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling + O2 / Pd(II) Product Cross-Coupled Product Base Base Base->Transmetal

Caption: The catalytic cycle and common off-cycle pathways.

III. Experimental Protocols

General Procedure for Catalyst Loading Optimization

This protocol provides a starting point for optimizing the catalyst loading for the Suzuki-Miyaura cross-coupling of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.). [1]2. Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed. [7]3. Catalyst and Ligand Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, see Table 1 for loading) and the phosphine ligand (e.g., SPhos, with a 1:2 Pd:Ligand ratio) in a small amount of the degassed reaction solvent. [1]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the Schlenk tube via syringe, followed by the catalyst solution. [1]5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. [1]6. Monitoring: Monitor the reaction progress by TLC or LC-MS. [7]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [7]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [6]

Data Presentation: Catalyst Loading Screening

The following table provides a template for screening different catalyst loadings.

Table 1: Example Screening of Catalyst Loading for Suzuki-Miyaura Coupling

EntryPalladium Pre-catalystCatalyst Loading (mol%)Ligand (2x mol% of Pd)Base (2.0 equiv.)Solvent SystemTemperature (°C)Yield (%)
1Pd(OAc)₂5SPhosK₂CO₃Dioxane/H₂O100
2Pd(OAc)₂2SPhosK₂CO₃Dioxane/H₂O100
3Pd(OAc)₂1SPhosK₂CO₃Dioxane/H₂O100
4Pd₂(dba)₃2XPhosK₃PO₄Toluene/H₂O100
5Pd(PPh₃)₄5NoneK₂CO₃Dioxane/H₂O100

This table is for illustrative purposes. Actual results will vary based on the specific reaction.

IV. References

  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from

  • Benchchem. (n.d.). Cross-Coupling Reactions Guide. Retrieved from

  • Benchchem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole. Retrieved from

  • Gorgas, N., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Retrieved from

  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved from

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from

  • Mhlanga, N., & Meijboom, R. (2015). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. Retrieved from

  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Retrieved from

  • Sulman, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from

  • Kadam, A. A., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from

  • Kadam, A. A., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from

Sources

Validation & Comparative

Comparative Guide: (S)- vs. (R)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in HCV NS5A Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Stereochemical causality, biological efficacy, and experimental validation in Hepatitis C Virus (HCV) drug design.

Executive Summary

The compound 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a privileged chiral building block in modern medicinal chemistry, serving as the critical monomeric precursor for dimeric Hepatitis C Virus (HCV) NS5A inhibitors, most notably Daclatasvir (BMS-790052) [1][2].

In the pursuit of direct-acting antivirals (DAAs), the stereocenter located at the 2-position of the pyrrolidine ring dictates the pharmacological viability of the final drug candidate. This guide objectively compares the biological activity of derivatives synthesized from the (S)-enantiomer (derived from L-proline) against those derived from the (R)-enantiomer (derived from D-proline), providing mechanistic context and self-validating experimental protocols for preclinical evaluation.

Structural & Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The HCV NS5A protein is a membrane-anchored, zinc-binding phosphoprotein essential for viral RNA replication and virion assembly[3][4]. Because NS5A lacks known enzymatic activity, inhibitors do not target an active site; rather, they bind to the Domain 1 (D1) dimer interface, disrupting the replication complex[2].

The causality behind the stark difference in biological activity between the enantiomers lies in spatial alignment and surface packing :

  • (S)-Enantiomer (L-Proline derived): When two (S)-monomers are coupled (e.g., via a biphenyl core) and capped with amino acid derivatives (like L-valine), the resulting (S,S)-dimer perfectly mirrors the symmetry of the NS5A D1 dimer. The pyrrolidine rings orient the capping groups to form highly favorable hydrogen bonds and hydrophobic interactions with the protein surface, leading to picomolar (pM) inhibition[5][6].

  • (R)-Enantiomer (D-Proline derived): Inverting the stereocenter to the (R)-configuration projects the capping groups into unfavorable steric trajectories. This prevents the molecule from achieving the necessary conformation to bridge the dimer interface, resulting in a catastrophic loss of binding affinity and antiviral activity[3][7].

Mechanism A NS5A Domain 1 Dimer (HCV Replication Complex) B (S)-Enantiomer (L-Proline Derived) D Optimal Spatial Alignment at Dimer Interface B->D C (R)-Enantiomer (D-Proline Derived) E Steric Clash & Poor Surface Packing C->E D->A F Picomolar Inhibition (Viral Arrest) D->F E->A G Loss of Activity (Viral Replication) E->G

Fig 1: Mechanistic pathway showing stereochemical causality in NS5A inhibition.

Comparative Biological Data

To objectively evaluate the impact of the pyrrolidine stereocenter, the bromophenyl monomers must be subjected to a palladium-catalyzed homocoupling to form the biphenyl core, followed by capping with methyl chloroformate-L-valine[8]. The resulting dimers are tested in an HCV Genotype 1b replicon assay.

The data below illustrates the profound stereochemical dependence of NS5A inhibitors[3][6][7].

Compound ConfigurationMonomer PrecursorEC₅₀ (HCV GT 1b Replicon)CC₅₀ (Cytotoxicity)Antiviral Efficacy Status
(S,S)-Dimer (e.g., Daclatasvir)(S)-5-(4-bromophenyl)-...9 - 50 pM > 100 µMHighly Active (Clinical Standard)
(S,R)-Meso Dimer Mix of (S)- and (R)-~ 1.5 - 5.0 nM> 100 µMModerately Active (100x drop)
(R,R)-Dimer (R)-5-(4-bromophenyl)-...> 10 µM > 100 µMInactive

Note: The CC₅₀ values confirm that the reduction in viral replication for the (S,S)-dimer is due to true target engagement, not host cell toxicity.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system: synthesizing the active dimer from the (S)-monomer and quantifying its biological activity while controlling for cytotoxicity.

Protocol A: Synthesis of the Biphenyl Core via Suzuki Homocoupling

The conversion of the bromophenyl imidazole monomer into the dimeric scaffold requires a robust cross-coupling strategy[9][10].

  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 2.0 equivalents of (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate in degassed 1,4-dioxane.

  • Boronylation (In Situ): Add 1.1 equivalents of bis(pinacolato)diboron, potassium acetate (3.0 eq), and Pd(dppf)Cl₂ catalyst (0.05 eq). Heat to 80°C for 4 hours to form the boronate ester intermediate.

  • Homocoupling: To the same pot, add an aqueous solution of Na₂CO₃ (2.0 M) and an additional 1.0 equivalent of the starting (S)-monomer. Elevate temperature to 90°C and stir for 12 hours.

  • Isolation: Cool to room temperature, filter through a Celite pad, and extract with ethyl acetate. Purify via silica gel chromatography to yield the (S,S)-biphenyl dimer.

  • Deprotection & Capping: Remove the Boc protecting groups using 20% TFA/DCM. Couple the resulting free amines with N-(methoxycarbonyl)-L-valine using HATU/DIPEA in DMF to yield the final inhibitor[6].

Protocol B: HCV Replicon Assay (Biological Validation)

To measure the EC₅₀, a cell-based replicon assay utilizing a luciferase reporter gene is employed. This directly correlates viral RNA replication with luminescence[6].

  • Cell Culture: Seed Huh-7.5 cells harboring the HCV Genotype 1b subgenomic replicon (containing a Renilla luciferase reporter) into 96-well plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of the synthesized (S,S)-dimer and the (R,R)-control in DMSO. Add to the cells (final DMSO concentration ≤ 0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification (Efficacy): Lyse the cells and add Renilla luciferase substrate. Measure luminescence using a microplate reader. The reduction in luminescence is directly proportional to the inhibition of viral replication.

  • Counter-Screen (Toxicity): In a parallel plate lacking the replicon, perform an MTT or CellTiter-Glo assay to determine the CC₅₀. Self-Validation Check: A valid EC₅₀ must be accompanied by a CC₅₀ that is at least 1,000-fold higher (Selectivity Index > 1000).

Workflow S1 Monomer Synthesis S2 Pd-Catalyzed Suzuki Coupling S1->S2 S3 L-Valine Capping (HATU/DIPEA) S2->S3 S4 HCV Replicon Assay (Huh-7.5) S3->S4 S5 Luciferase Quantification S4->S5

Fig 2: Experimental workflow from monomer synthesis to biological validation.

Conclusion

The comparison between the (S)- and (R)-enantiomers of 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole highlights a fundamental principle in rational drug design: stereochemical precision is non-negotiable for target engagement. The (S)-enantiomer (L-proline derived) provides the exact spatial geometry required to bridge the NS5A dimer interface, yielding picomolar inhibitors. Conversely, the (R)-enantiomer introduces severe steric clashes, rendering the resulting compounds biologically inert. For researchers developing next-generation DAAs, strict stereocontrol during the synthesis of this monomeric building block is paramount.

References

  • Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds. ACS Omega / NIH. Available at:[Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Inhibitors of HCV NS5A: From Iminothiazolidinones to Symmetrical Stilbenes. NIH. Available at:[Link]

  • Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core. NIH. Available at:[Link]

  • A Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles – Towards the Continuous Production of Daclatasvir. ResearchGate. Available at:[Link]

  • Hepatitis c virus inhibitors. Google Patents (WO2013163270A1).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the reactivity of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole and related bromoarenes in palladium-catalyzed cross-coupling reactions. The functionalization of such scaffolds is pivotal in the synthesis of a wide array of pharmacologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate catalyst selection, reaction optimization, and to provide a deeper understanding of the underlying principles governing the reactivity of these important building blocks.

Introduction: The Role of Bromoarenes in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] Bromoarenes are frequently employed as electrophilic partners in these transformations due to their optimal balance of reactivity and stability. The specific reactivity of a bromoarene is subtly modulated by its electronic and steric environment, which is dictated by the substituents on the aromatic ring.

The target molecule, (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, presents a unique combination of structural motifs that influence its reactivity:

  • The Bromophenyl Group: The core reactive site for oxidative addition of the palladium catalyst.

  • The Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, which can influence the electronic properties of the bromophenyl group and potentially coordinate with the palladium catalyst.[3]

  • The Pyrrolidin-2-yl Group: A saturated, non-aromatic heterocyclic substituent on the imidazole ring, which can exert both steric and electronic effects.

Understanding how these components collectively impact the reactivity of the C-Br bond is crucial for designing successful synthetic strategies.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the reactivity of our target molecule in the context of three widely used bromoarenes: 4-bromoanisole, 4-bromotoluene, and the parent bromobenzene. These molecules offer a systematic variation in the electronic properties of the substituent para to the bromine atom.

The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the aryl bromide.[4] This step is favored by electron-withdrawing groups on the aromatic ring, which make the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups increase the electron density on the aromatic ring, which can slow down the oxidative addition step.[5][6]

  • 4-Bromoanisole: The methoxy group (-OCH₃) is a strong electron-donating group through resonance.

  • 4-Bromotoluene: The methyl group (-CH₃) is a weak electron-donating group through induction.

  • Bromobenzene: Serves as a neutral reference point.

  • (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: The electronic contribution of the substituted imidazole ring is more complex. The imidazole ring itself can be considered weakly electron-donating. The pyrrolidine substituent, being a secondary amine, is also generally electron-donating.[7][8] This suggests that the C-Br bond in our target molecule will be less reactive towards oxidative addition compared to bromobenzene.

Based on electronic effects alone, the predicted order of reactivity is:

Bromobenzene > 4-Bromotoluene > 4-Bromoanisole ≈ (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[5][9]

  • 4-Bromoanisole and 4-Bromotoluene: The methoxy and methyl groups are relatively small and are positioned para to the bromine, exerting minimal steric hindrance.

  • (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: The large substituted imidazole group, while attached at the para position, could still present some steric challenges depending on the specific ligand system used in the catalytic reaction. However, in most cases, the effect is expected to be less significant than the electronic effects.

A unique challenge with nitrogen-containing heterocycles like imidazole is the potential for the nitrogen lone pairs to coordinate to the palladium center.[3] This can lead to catalyst inhibition or deactivation, reducing the efficiency of the cross-coupling reaction.[3] The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to stabilize the active palladium species and prevent unwanted coordination with the substrate.[2]

Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of our target molecule and related bromoarenes in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[4][10]

Experimental Data Comparison:

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (Predicted) Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O80-10018-24Good
4-Bromoanisole Phenylboronic acidPd(OAc)₂/XPhosK₃PO₄Toluene/H₂O1001295[11]
4-Bromotoluene Phenylboronic acidPd(OAc)₂/XPhosK₃PO₄Toluene/H₂O1001291[11]
Bromobenzene Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80695

Discussion:

Due to the electron-donating nature of the substituted imidazole, longer reaction times or higher temperatures may be required for the target molecule compared to bromobenzene. The use of highly active catalysts with bulky, electron-rich ligands like XPhos or SPhos is recommended to overcome the lower intrinsic reactivity and potential catalyst inhibition.[2][12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas with Inert Gas (e.g., Argon) B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature (e.g., 100°C) D->E F Monitor Reaction by TLC or LC-MS E->F G Quench Reaction and Extract F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[13][14]

Experimental Data Comparison:

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (Predicted) MorpholinePd₂(dba)₃/tBuBrettPhosLHMDSTHFRT12-18Good
4-Bromoanisole AnilinePd(OAc)₂/BINAPNaOtBuToluene80298
4-Bromotoluene AnilinePd(OAc)₂/BINAPNaOtBuToluene80299
Bromobenzene AnilinePd(OAc)₂/BINAPNaOtBuToluene80199

Discussion:

Similar to the Suzuki-Miyaura coupling, the electron-rich nature of the target molecule is expected to result in a slower reaction rate compared to bromobenzene. The use of a strong base like LHMDS or NaOtBu is crucial for the deprotonation of the amine and the efficiency of the catalytic cycle.[1][15] Modern catalyst systems employing bulky phosphine ligands are essential for achieving high yields, especially with heteroaromatic substrates.[14]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Catalyst, and Ligand B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent (e.g., THF) B->C D Add Amine C->D E Add Base Solution (e.g., LHMDS) Dropwise D->E F Stir at Desired Temperature E->F G Quench with Saturated Aqueous NH₄Cl F->G H Extract with Organic Solvent G->H I Purify by Flash Chromatography H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16]

Experimental Data Comparison:

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (Predicted) PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF60-8012-16Good-Excellent
4-Bromoanisole PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60690
4-Bromotoluene PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60688
Bromobenzene PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60492

Discussion:

The Sonogashira coupling is often more tolerant of a wider range of electronic effects compared to Suzuki-Miyaura and Buchwald-Hartwig reactions. While the reactivity of the target molecule might still be slightly lower than that of bromobenzene, high yields are generally achievable under standard conditions.[16] Copper-free Sonogashira protocols can also be employed to avoid issues related to the use of a copper co-catalyst.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd Catalyst, and CuI B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Amine Base B->C D Add Terminal Alkyne Dropwise C->D E Heat to Reaction Temperature D->E F Monitor Reaction by TLC or LC-MS E->F G Cool to Room Temperature F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Sonogashira cross-coupling reaction.

Detailed Experimental Protocols
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., tBuBrettPhos, 0.02 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., THF).

  • Add the base (e.g., LHMDS, 1.0 M in THF, 2.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) until completion, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, rinsing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The reactivity of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in palladium-catalyzed cross-coupling reactions is primarily governed by the electron-donating character of the substituted imidazole moiety. This leads to a generally lower reactivity compared to unsubstituted bromobenzene or bromoarenes with weakly donating or withdrawing groups. However, by employing modern, highly active catalyst systems with bulky, electron-rich phosphine ligands, and by carefully optimizing reaction conditions (temperature, base, and reaction time), high yields of the desired coupled products can be achieved. The potential for catalyst inhibition by the imidazole nitrogen should always be a consideration in catalyst and ligand selection. For all applications, empirical screening of catalysts, ligands, and bases is highly recommended to identify the optimal conditions for this specific substrate.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. ResearchGate. Available at: [Link]

  • Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers. ScienceDirect. Available at: [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Semantic Scholar. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. PMC. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available at: [Link]

  • Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. SciSpace by Typeset. Available at: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications. Available at: [Link]

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. SciSpace by Typeset. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. ACS Publications. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. PMC. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • Primary Pyrrolimines and Pyridinimines. MDPI. Available at: [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond. RSC Publishing. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]

  • Proximity Effects of Substituents on Halogen Bond Strength. NSF Public Access Repository (NSF-PAR). Available at: [Link]

  • Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. Organic Chemistry Portal. Available at: [Link]

  • C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions. ACS Publications. Available at: [Link]

  • (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

Sources

benchmarking (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for the synthesis of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole , a critical chiral building block in the production of Hepatitis C virus (HCV) NS5A inhibitors such as Daclatasvir[1].

As process chemistry evolves, the demand for scalable, high-yield, and stereochemically pure intermediates has driven a shift from traditional batch manufacturing to process-intensified continuous flow systems. This guide objectively compares these methodologies, providing mechanistic causality, experimental data, and self-validating protocols for application scientists and drug development professionals.

Mechanistic Rationale & Pathway Causality

The synthesis of the target imidazole intermediate relies on a two-stage sequence: an initial SN​2 esterification followed by a thermally driven, Paal-Knorr-type cyclization[2].

  • α -Acyloxy Ketone Formation: N-Boc-L-proline is coupled with 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide) in the presence of a mild base. The Boc-protecting group is essential not only to prevent unwanted N-alkylation but also to sterically shield the adjacent (S)-stereocenter, minimizing the risk of base-catalyzed racemization.

  • Ammonium Acetate-Mediated Cyclization: The ester intermediate undergoes condensation with ammonia (generated in situ from ammonium acetate). The causality of the required high temperature lies in the dehydration step: driving the intermediate imine/aminal species to aromatize into the highly stable imidazole ring requires significant thermal energy.

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl) to yield the free pyrrolidine.

Mechanism A N-Boc-L-proline + 4-Br-Ph-Br B α-Acyloxy Ketone Intermediate A->B Base (e.g., DIPEA) SN2 Substitution C Boc-Protected Imidazole B->C NH4OAc, Heat Cyclization D (S)-5-(4-bromophenyl)-2- (pyrrolidin-2-yl)-1H-imidazole C->D HCl or TFA Boc Deprotection

Chemical transformation pathway for the synthesis of the target imidazole intermediate.

Benchmarking Synthesis Routes

Route A: Traditional Batch Synthesis

In conventional batch processing, the cyclization step is performed in refluxing solvents (like toluene or xylenes) at 90–110 °C for 5 to 9 hours[3].

  • The Challenge: The α -acyloxy ketone intermediate is highly sensitive to prolonged thermal exposure. Extended heating in batch reactors leads to the formation of brown, tarry degradation byproducts and increases the risk of epimerization at the proline chiral center, ultimately depressing the isolated yield to ~60-70%[2].

Route B: Process-Intensified Continuous Flow Synthesis

Continuous flow chemistry resolves the thermal degradation paradox by utilizing high-temperature/high-pressure microreactors. By pressurizing the system (e.g., 17 bar), the reaction mixture can be superheated to 160 °C without boiling[1].

  • The Advantage: The Arrhenius acceleration at 160 °C reduces the cyclization time from 5 hours to under 5 minutes. This ultra-short residence time ensures the imidazole is formed rapidly before the intermediate has time to thermally degrade, preserving >99% enantiomeric excess (ee) and boosting yields to >84%[4].

FlowSetup P1 Stream A: Reactants R1 Tubular Reactor 60°C, 2 min P1->R1 P2 Stream B: Base (Et3N) P2->R1 R2 Coil Reactor 160°C, 17 bar R1->R2 P3 Stream C: NH4OAc (aq) P3->R2 BPR Back Pressure Regulator R2->BPR Out Product Collection BPR->Out

Continuous flow reactor configuration for ultra-fast, high-pressure imidazole synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental metrics comparing the traditional batch method against the optimized continuous flow protocol[1][4].

Performance MetricTraditional Batch SynthesisContinuous Flow Synthesis
Esterification Time 4.5 hours2.0 minutes
Cyclization Time 5.0 – 9.0 hours3.2 – 4.5 minutes
Cyclization Temperature 90 °C – 110 °C160 °C
System Pressure 1 bar (Atmospheric)17 bar
Overall Yield (2 steps) 60% – 70%84% – 89%
Productivity (Lab Scale) < 50 g / day~605 g / day
Chiral Integrity (ee) Prone to minor racemization> 99% (Preserved)

Self-Validating Experimental Protocols

Protocol A: Continuous Flow Synthesis (Recommended for Scale-Up)

This protocol utilizes a three-pump flow system equipped with a back-pressure regulator (BPR).

  • Feed Preparation:

    • Stream A: Dissolve N-Boc-L-proline (1.0 equiv) and 4-bromophenacyl bromide (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.5 M solution.

    • Stream B: Prepare a 1.2 M solution of Triethylamine ( Et3​N ) in MeCN.

    • Stream C: Prepare an 8.6 M aqueous solution of Ammonium Acetate ( NH4​OAc ).

  • Esterification (Reactor 1): Pump Stream A and Stream B through a T-mixer into a stainless-steel tubular reactor maintained at 60 °C. Set flow rates to achieve a residence time ( tR​ ) of exactly 2.0 minutes.

    • Validation Cue: Inline IR or UV monitoring should show the complete disappearance of the alkyl bromide C-Br stretch/peak, confirming quantitative ester formation.

  • Cyclization (Reactor 2): Merge the output of Reactor 1 with Stream C via a cross-mixer. Route the biphasic mixture into a high-temperature coil reactor set to 160 °C. Adjust the combined flow rate to achieve a tR​ of 3.2 to 4.5 minutes.

  • Pressurization & Collection: Maintain system pressure at 17 bar using a BPR at the outlet. Collect the output stream in a vessel cooled to 0 °C.

    • Validation Cue: The BPR must hold a steady 17 bar without fluctuation. The collected product stream will rapidly separate into two distinct phases (aqueous and organic) upon cooling.

  • Isolation: Extract the organic phase, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the Boc-protected imidazole.

Protocol B: Traditional Batch Synthesis (For Standard Lab Equipment)
  • Esterification: In a round-bottom flask, dissolve N-Boc-L-proline (10 mmol) and 4-bromophenacyl bromide (10 mmol) in 30 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA, 12 mmol) dropwise over 15 minutes. Stir at ambient temperature for 1 hour.

    • Validation Cue: The solution will transition from clear to a cloudy, pale-yellow suspension as hydrobromide salts precipitate.

  • Cyclization: Add ammonium acetate (100 mmol) and 50 mL of toluene to the reaction mixture. Equip the flask with a Dean-Stark trap and reflux at 100 °C for 6 hours.

    • Validation Cue: Monitor via HPLC (UV 254 nm). The reaction is deemed complete when the ester intermediate peak (RT ~ 4.2 min, method dependent) is fully consumed. The mixture will turn a deep amber color.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF and excess ammonium acetate. Concentrate and purify via silica gel chromatography to obtain the product.

Analytical Validation Standards

To ensure the material is suitable for downstream API synthesis (e.g., Daclatasvir), the following analytical checks are mandatory:

  • HPLC Purity: Must exceed 98%. The primary impurity in batch synthesis is the uncyclized amide or oxidized imidazole derivatives.

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) to confirm the retention of the (S)-configuration. The enantiomeric excess must be >99%. A peak corresponding to the (R)-epimer indicates thermal degradation during the cyclization step.

References

  • A Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles – Towards the Continuous Production of Daclatasvir. ResearchGate. Available at:[Link]

  • Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: “From Bench to Industry”. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • An Improved Process for the Preparation of Daclatasvir Dihydrochloride. Der Pharma Chemica. Available at:[Link]

Sources

Safety Operating Guide

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Master Plan: (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

As a critical intermediate in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors (such as Daclatasvir)[1],[2], (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole requires stringent handling and disposal protocols. Because it is a halogenated, nitrogen-rich heterocyclic compound, improper disposal poses severe environmental and occupational risks, including the potential release of corrosive hydrogen bromide (HBr) and toxic nitrogen oxides (NOx) during degradation.

This guide provides an authoritative, step-by-step operational framework for the safe containment, emergency management, and final destruction of this compound, tailored for laboratory managers and drug development professionals.

Hazard Profiling & Risk Assessment

Before executing any disposal protocol, personnel must understand the physicochemical risks associated with brominated imidazoles. Based on safety data for closely related structural analogs (e.g., 1-(4-Bromophenyl)imidazole), this class of compounds presents specific acute and environmental hazards,[3].

Table 1: Hazard Profile and Combustion Byproducts

Hazard Category / ByproductSource within MoleculeClinical/Environmental RiskRequired Mitigation Strategy
Skin & Eye Irritation Imidazole/Pyrrolidine ringsCauses skin irritation (H315) and serious eye irritation (H319).Nitrile gloves, safety goggles, and face shields during handling[3].
Hydrogen Bromide (HBr) 4-bromophenyl groupHighly corrosive gas; severe respiratory toxicant.Alkaline wet scrubbing (NaOH/Ca(OH)₂) during thermal destruction.
Nitrogen Oxides (NOx) Nitrogen-dense heterocyclesSmog precursor; toxic upon inhalation.Selective Catalytic Reduction (SCR) or specialized flue gas scrubbing.
PBDDs / PBDFs Incomplete combustion of brominated ringHighly toxic, carcinogenic, and environmentally persistent.High-temperature incineration (>1000°C) with rapid quenching[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal

To ensure self-validating safety and regulatory compliance (including local frameworks such as Singapore's National Environment Agency (NEA) Toxic Industrial Waste guidelines), follow this sequential disposal methodology.

Phase 1: Segregation and Accumulation
  • Causality: Halogenated organics must never be mixed with non-halogenated waste. Mixing them lowers the energy value of the waste stream and drastically increases the cost of incineration, while also risking incompatible chemical reactions.

  • Action: Dedicate a specific, clearly labeled waste stream for "Halogenated Organic Solid Waste."

Phase 2: Primary Containment
  • Causality: The compound is a solid powder that poses an inhalation risk if dust is dispersed[3].

  • Action: Transfer the waste into a chemically resistant, high-density polyethylene (HDPE) drum. Ensure the container is tightly sealed with a secure lid to prevent moisture ingress and dust dispersion.

Phase 3: Labeling and Storage
  • Causality: Accurate hazard communication prevents accidental exposure and dictates the correct downstream destruction method.

  • Action: Affix a GHS-compliant label indicating "Warning: Halogenated Organic Waste" along with standard hazard statements (H315, H319). Store the sealed container in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents[3].

Phase 4: Final Destruction (Incineration)
  • Causality: Brominated organic compounds cannot be disposed of in landfills or discharged into drains due to aquatic toxicity[3]. Low-temperature burning generates polybrominated dibenzodioxins (PBDDs).

  • Action: Hand the waste over to a licensed hazardous waste contractor (e.g., a licensed Toxic Industrial Waste Collector in Singapore). Mandate that the disposal facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber [4].

Mechanistic Workflow of Thermal Destruction

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical engineering controls required during incineration to prevent toxic emissions.

DisposalWorkflow Gen Waste Generation: (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Seg Waste Segregation: Isolate as Halogenated Organic Solid Gen->Seg Cont Containment & Storage: HDPE Drums + GHS Labeling Seg->Cont Inc High-Temp Incineration (>1000°C): Prevents PBDD/PBDF Formation Cont->Inc Scrub Alkaline Flue Gas Scrubbing: Neutralizes HBr & NOx Byproducts Inc->Scrub Emit Safe Environmental Emission (Regulatory Compliant) Scrub->Emit

Figure 1: End-to-end operational and thermal destruction workflow for brominated heterocyclic intermediates.

Spill Response & Emergency Decontamination

In the event of an accidental spill in the laboratory or pilot plant, immediate containment is required to prevent aerosolization of the active pharmaceutical intermediate.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don chemical impermeable gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator to avoid inhaling dust[4],[3].

  • Mechanical Containment: Do not use compressed air or dry sweeping, which disperses dust[3]. Gently cover the spill with a damp absorbent pad or employ a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Collection: Carefully transfer the collected solid into a designated hazardous waste container (HDPE) using non-sparking tools.

  • Chemical Decontamination: Wash the spill surface thoroughly with water and a laboratory-grade detergent,[3]. Collect all wash water as hazardous aqueous waste, as it now contains traces of the halogenated compound.

References

  • Pharmaffiliates. (S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Product Information & Daclatasvir Impurities. Retrieved from[Link][1],[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Reactant of Route 2
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。